(Rac)-Lys-SMCC-DM1
Description
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Properties
Molecular Formula |
C53H75ClN6O15S |
|---|---|
Molecular Weight |
1103.7 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1 |
InChI Key |
UBRZDBDIKWWPEN-ANAFPORDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS[C@H]5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Lys-SMCC-DM1 structure and chemical properties
An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1
Executive Summary
This compound is a pivotal molecule in the field of targeted cancer therapy, primarily recognized as the active, lysosomally-metabolized catabolite of the antibody-drug conjugate (ADC), ado-trastuzumab emtansine (T-DM1). This guide provides a comprehensive technical overview of its structure, chemical properties, and the experimental methodologies associated with its synthesis and application. As a potent cytotoxic agent attached to a linker and an amino acid, it represents the fundamental unit responsible for the therapeutic effect of certain lysine-conjugated ADCs after their internalization into target cancer cells. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the use of maytansinoid-based ADCs.
Molecular Structure and Components
This compound is a conjugate composed of three distinct chemical entities: the amino acid lysine, the heterobifunctional crosslinker SMCC, and the cytotoxic maytansinoid payload, DM1. The term "(Rac)" indicates that the compound is a racemate, a mixture of stereoisomers.
-
DM1 (Mertansine): A potent anti-mitotic agent, DM1 is a thiol-containing maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable, heterobifunctional crosslinker.[3][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the ε-amino group of lysine) to form a stable amide bond, and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[][6]
-
Lysine (Lys): An amino acid. In the context of an ADC like T-DM1, the SMCC linker is first attached to the ε-amino group of a lysine residue on the antibody.[7] Upon lysosomal degradation of the antibody, the DM1-SMCC moiety remains attached to this single lysine residue, forming Lys-SMCC-DM1.
The logical relationship and assembly of these components are illustrated in the diagram below.
Chemical Properties and Data
The physicochemical properties of this compound are critical for its biological activity and pharmacokinetic profile. A summary of its key chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [8][9] |
| Molecular Weight | 1103.7 g/mol | [8][9] |
| IUPAC Name | 2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | [8] |
| CAS Number | 1281816-04-3 | [10] |
| XLogP3 | -0.2 | [9] |
| Hydrogen Bond Donors | 6 | [9] |
| Hydrogen Bond Acceptors | 16 | [9] |
| Topological Polar Surface Area | 312 Ų | [9] |
| Solubility | Soluble in DMSO.[10][11] Various formulations exist for in vivo use, often involving DMSO, PEG300, Tween-80, and saline or corn oil.[10] | |
| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), preferably under a nitrogen atmosphere.[12] |
Mechanism of Action: Microtubule Disruption
The cytotoxicity of Lys-SMCC-DM1 is conferred by the DM1 payload.[11] As a maytansinoid, DM1 is a highly potent tubulin inhibitor.[1] After an ADC like T-DM1 is internalized by a target cell and trafficked to the lysosome, the antibody backbone is degraded, releasing the Lys-SMCC-DM1 catabolite.[8] This molecule can then enter the cytoplasm, where DM1 binds to tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by inhibiting their assembly.[1][13] The failure to form a proper mitotic spindle prevents cells from progressing through mitosis, ultimately leading to G2/M phase cell cycle arrest and the induction of apoptosis (programmed cell death).
The signaling pathway is depicted in the following diagram.
Experimental Protocols
Synthesis of a Lysine-Linked ADC (General Protocol)
The synthesis of an ADC like T-DM1, which generates Lys-SMCC-DM1 upon metabolism, is a two-step process involving the random modification of lysine residues.[4][14] This protocol is adapted for a laboratory scale.
Objective: To conjugate a thiol-containing payload (e.g., DM1) to a monoclonal antibody (mAb) via the SMCC linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
SMCC or Sulfo-SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).
-
DM1 payload.
-
Quenching reagent (e.g., Glycine or Tris).
-
Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography - SEC).
-
Reaction buffers: Amine conjugation buffer (e.g., 10 mM sodium bicarbonate, pH 8.5).[15]
Workflow Diagram:
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the amine conjugation buffer (pH 8.0-8.5) to ensure primary amines are deprotonated and reactive. Adjust concentration to 5-10 mg/mL.
-
Linker Reaction (Antibody Modification):
-
Prepare a stock solution of SMCC linker (e.g., 20 mM in DMA).[15]
-
Add a molar excess of the SMCC linker to the antibody solution while gently stirring. A typical molar ratio is between 8:1 and 23:1 (linker:mAb), depending on the desired drug-to-antibody ratio (DAR).[15]
-
Allow the reaction to proceed for 1-2 hours at room temperature.[15]
-
-
Intermediate Purification (Optional but Recommended): Remove excess, unreacted SMCC linker using a desalting column (e.g., G25) to prevent it from reacting with the payload in the next step.
-
Payload Conjugation:
-
Add the DM1 payload to the mAb-SMCC solution. The maleimide groups on the antibody will react with the thiol group of DM1.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Quenching: Add a quenching reagent like glycine to a final concentration of ~20 mM to react with and cap any remaining maleimide or NHS-ester groups. Incubate for 1 hour.[15]
-
Final Purification: Purify the resulting ADC using SEC or Protein A affinity chromatography to remove unconjugated payload, linker fragments, and aggregates.
-
Characterization: Analyze the final ADC product to determine the average DAR, purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.[7]
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lys-SMCC-DM1 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-positive KPL-4 or HER2-negative MDA-MB-468).[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lys-SMCC-DM1 dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of Lys-SMCC-DM1 in complete culture medium. Start from a high concentration (e.g., 1000 nM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-cell control).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ value. Lys-SMCC-DM1 has shown IC₅₀ values of 24.8 nM in KPL-4 cells and 40.5 nM in MDA-MB-468 cells.[10]
-
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. Mertansine; DM 1-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]
- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Lys-SMCC-DM1 [smolecule.com]
- 9. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 15. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of Lys-SMCC-DM1 in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Lys-SMCC-DM1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1), an ADC approved for HER2-positive breast cancer, exemplifies this strategy.[1] Upon internalization and lysosomal degradation of T-DM1, the active cytotoxic catabolite, Lys-SMCC-DM1, is released. This technical guide provides a comprehensive examination of the mechanism of action of Lys-SMCC-DM1, detailing its structure, cellular uptake, intracellular trafficking, and cytotoxic effects. The role of each component—the lysine residue, the stable SMCC linker, and the potent microtubule inhibitor DM1—is elucidated. Furthermore, this document summarizes key quantitative data and provides detailed protocols for relevant experimental assays to facilitate further research and development in the field of ADCs.
Introduction
The therapeutic principle of antibody-drug conjugates is to merge the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[] This approach enhances the therapeutic window of the cytotoxic payload by directing it specifically to antigen-expressing cancer cells.[3] Trastuzumab emtansine (T-DM1) is an ADC that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[4] It is composed of the humanized anti-HER2 mAb trastuzumab, covalently attached to the maytansinoid derivative DM1 via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5]
The conjugation occurs at the lysine residues of the antibody.[6] Following binding to HER2 on the cancer cell surface, the ADC is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[5][6] Within the acidic environment of the lysosome, the antibody portion is proteolytically degraded, releasing the active cytotoxic agent, Lys-SMCC-DM1.[5][7] This catabolite is responsible for the potent anti-tumor activity of T-DM1.[8]
Structure of the Lys-SMCC-DM1 ADC Catabolite
The efficacy and stability of an ADC are critically dependent on its molecular architecture, particularly the linker connecting the antibody and the cytotoxic payload. In the case of T-DM1, the non-cleavable SMCC linker ensures that the DM1 payload remains securely attached to the antibody in systemic circulation, which is crucial for minimizing off-target toxicity.[9][10]
-
Monoclonal Antibody (Trastuzumab) : A humanized IgG1 antibody that binds with high affinity to the extracellular domain IV of the HER2 receptor.[4] This binding not only facilitates targeted delivery but also exerts its own anti-tumor effects by inhibiting HER2-mediated signaling pathways.[11][12]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker : A heterobifunctional crosslinker.[9] Its N-hydroxysuccinimide (NHS) ester group reacts with the primary amine of a lysine residue on the antibody to form a stable amide bond.[9][] The maleimide group forms a stable thioether bond with the thiol group on the DM1 payload.[9] The term "non-cleavable" signifies that this linker is resistant to chemical cleavage in the bloodstream and requires the full degradation of the antibody backbone for payload release.[7][9]
-
DM1 : A derivative of maytansine, a potent antimitotic agent.[14] DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, leading to cell cycle arrest and apoptosis.[1][14]
-
Lysine Residue : The final catabolite, Lys-SMCC-DM1, retains the lysine amino acid from the antibody through which the linker-drug was originally conjugated.[7] This charged lysine residue contributes to the low cell permeability of the catabolite, which limits its ability to diffuse out of the target cell and cause bystander killing.[7][15]
Mechanism of Action in Cancer Cells
The mechanism of action of T-DM1, culminating in the cytotoxic effects of Lys-SMCC-DM1, is a multi-step process that relies on the specific biology of HER2-overexpressing cancer cells.
Binding and Internalization
The process begins with the trastuzumab component of the ADC binding to the HER2 receptor on the surface of the cancer cell.[16] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-receptor complex, forming an intracellular vesicle called an endosome.[5][6]
Intracellular Trafficking and Lysosomal Degradation
Once internalized, the endosome containing the ADC-HER2 complex undergoes maturation. It traffics through the endosomal pathway and eventually fuses with a lysosome.[5][11] The lysosome is an acidic organelle rich in proteases.[1] Within this environment, the trastuzumab antibody is completely degraded by proteolysis.[5][17] Because the SMCC linker is non-cleavable, this degradation is the sole mechanism for releasing the cytotoxic payload.[7] The product of this degradation is the active catabolite, Lys-SMCC-DM1.[1][4]
Cytosolic Entry and Cytotoxic Effect
Following its liberation in the lysosome, Lys-SMCC-DM1 must enter the cytoplasm to reach its molecular target. Research suggests that this transport out of the lysosome is facilitated by solute carrier proteins, such as SLC46A3.[1][18] Once in the cytoplasm, the DM1 component of the catabolite binds to tubulin at the microtubule tips.[14] This binding suppresses microtubule dynamics, a process essential for the formation and function of the mitotic spindle during cell division.[14] The disruption of microtubule polymerization leads to arrest of the cell cycle in the G2/M phase, ultimately inducing cell death through apoptosis or mitotic catastrophe.[1][16][19]
Quantitative Data
The potency and pharmacokinetic profile of an ADC and its catabolites are critical determinants of its clinical efficacy. The following tables summarize key quantitative data related to Lys-SMCC-DM1 and its parent ADC, T-DM1.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ of Lys-SMCC-DM1 (nM) | Citation(s) |
| KPL-4 | Breast Cancer | 24.8 | [8][20] |
| MDA-MB-468 | Breast Cancer | 40.5 | [8][20] |
Table 2: Pharmacokinetic Parameters of T-DM1
| Parameter | Value | Patient Population | Citation(s) |
| Clearance | 0.68 L/day | HER2+ Metastatic Breast Cancer | [4] |
| Terminal Half-life | ~4 days | HER2+ Metastatic Breast Cancer | [4][21] |
| Volume of Distribution | 3.13 L | HER2+ Metastatic Breast Cancer | [4] |
| Cycle 1 Cₘₐₓ | 74.4 ± 10.1 µg/mL | HER2+ Metastatic Breast Cancer | [22] |
| Cycle 1 Cₜₑₒᵤgₕ | 1.34 ± 0.802 µg/mL | HER2+ Metastatic Breast Cancer | [22] |
Key Experimental Protocols
Validating the mechanism of action and quantifying the efficacy of ADCs requires a suite of specialized cellular and biochemical assays.
Cytotoxicity Assay (e.g., using MTT or WST-1)
This assay measures the ability of an ADC or its cytotoxic payload to kill cancer cells and is used to determine the IC₅₀ value.[23]
Protocol:
-
Cell Plating : Seed target cancer cells (e.g., HER2-positive BT-474) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the test article (e.g., Lys-SMCC-DM1 or T-DM1) in cell culture medium.
-
Treatment : Remove the old medium from the cells and add the medium containing the diluted test article. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for a period that allows for drug-induced cell death (typically 72-96 hours).
-
Viability Assessment : Add a viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active (i.e., living) cells.
-
Data Acquisition : Measure the absorbance of the colored product using a microplate reader.
-
Analysis : Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀.
ADC Internalization Assay
This assay visualizes or quantifies the uptake of an ADC into target cells.
Protocol:
-
Labeling : Label the ADC (e.g., T-DM1) with a fluorescent dye (e.g., pHAb dye, which fluoresces in acidic environments like endosomes/lysosomes).[24]
-
Cell Plating : Plate HER2-positive cells on glass-bottom dishes suitable for microscopy.
-
Treatment : Treat the cells with the fluorescently labeled ADC and incubate for various time points (e.g., 0, 4, 24, 48 hours).[24]
-
Imaging : At each time point, wash the cells to remove unbound ADC. Image the cells using a fluorescence microscope or a high-content imaging system.
-
Analysis : Quantify the intracellular fluorescence intensity over time. An increase in fluorescence indicates the internalization and trafficking of the ADC to acidic compartments.[24]
Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the assembly of microtubules in vitro.
Protocol:
-
Reagent Preparation : Prepare a reaction mixture containing purified tubulin protein, GTP (required for polymerization), and a fluorescence-reporting buffer.
-
Compound Addition : Add Lys-SMCC-DM1 or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture.
-
Initiation : Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring : Monitor the polymerization of tubulin over time by measuring the increase in fluorescence in a microplate reader.
-
Analysis : Compare the polymerization curves of samples treated with Lys-SMCC-DM1 to the control samples. Inhibition of the fluorescence increase indicates that the compound disrupts tubulin polymerization.
Conclusion
The mechanism of action of Lys-SMCC-DM1 is a sophisticated, multi-step process that leverages the specificity of antibody-based targeting and the potent cytotoxicity of a microtubule inhibitor. The process is initiated by the binding of its parent ADC, T-DM1, to the HER2 receptor, followed by internalization and trafficking to lysosomes. The proteolytic degradation of the antibody within the lysosome releases the active Lys-SMCC-DM1 catabolite, which then enters the cytoplasm to exert its antimitotic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The non-cleavable SMCC linker is a critical design feature, ensuring plasma stability and limiting off-target toxicity. A thorough understanding of this mechanism, supported by robust quantitative assays, is essential for the continued development of next-generation antibody-drug conjugates with improved efficacy and safety profiles.
References
- 1. Buy Lys-SMCC-DM1 [smolecule.com]
- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. SMCC - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Ado-trastuzumab Emtansine (Kadcyla): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]
- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]
- 18. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]
- 19. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. njbio.com [njbio.com]
- 24. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1 in Antibody-Drug Conjugates
This guide provides a comprehensive technical overview of (Rac)-Lys-SMCC-DM1, a critical component in the design and development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its core components, synthesis, mechanism of action, and the analytical methods for its characterization.
Introduction to this compound
This compound is a drug-linker conjugate used in the creation of ADCs. It comprises three key components:
-
Lysine (Lys): An amino acid that provides the attachment point to the monoclonal antibody (mAb). The "(Rac)" prefix indicates that a racemic mixture of lysine is used, which has implications for the stereochemistry of the final ADC product.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that covalently attaches the cytotoxic drug to the antibody. Its stability in circulation is a key feature, minimizing off-target toxicity.[1][2]
-
DM1 (N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine): A potent cytotoxic maytansinoid payload that kills target cancer cells by inhibiting microtubule assembly.[3][4]
The structure of the active metabolite, Lys-SMCC-DM1, is what ultimately exerts the cytotoxic effect within the target cell after the ADC is internalized and the antibody portion is degraded in the lysosome.[5][6]
Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.
Upon internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the active metabolite, Lys-SMCC-DM1.[7] This metabolite then enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[4] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[8][9]
Downstream Signaling of DM1-Induced Apoptosis
The disruption of microtubule dynamics by DM1 initiates a signaling cascade that culminates in apoptosis. This process is primarily mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins, leading to the activation of caspases.
Data Presentation
The following tables summarize quantitative data for ADCs utilizing the Lys-SMCC-DM1 technology, with Trastuzumab Emtansine (T-DM1) serving as a key example.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | IC₅₀ (nM) | Reference |
| KPL-4 | HER2 | 24.8 | [10] |
| MDA-MB-468 | EGFR | 40.5 | [10] |
| Karpas 299 | CD30 | 0.06 | [11] |
| MCF7 | EpCAM | Subnanomolar to Nanomolar range | [11] |
Pharmacokinetic Parameters of T-DM1
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 0.676 | L/day | [4] |
| Volume of Distribution (Central, Vc) | 3.127 | L | [4] |
| Terminal Elimination Half-life | 3.94 | days | [4] |
| Cycle 1 Cₘₐₓ | 74.4 ± 10.1 | µg/mL | [3] |
| Cycle 1 Cₜₑₒᵤ | 1.34 ± 0.802 | µg/mL | [3] |
| Cycle 1 AUCᵢₙ𝒻 | 338 ± 69.5 | µg*day/mL | [3] |
Clinical Efficacy of T-DM1 in HER2-Positive Metastatic Breast Cancer
| Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Progression-Free Survival (PFS) | 0.73 | 0.61 - 0.86 | < 0.05 | |
| Overall Survival (OS) | 0.68 | 0.62 - 0.74 | < 0.05 |
Experimental Protocols
This section outlines the methodologies for key experiments in the development and evaluation of this compound ADCs.
Synthesis and Conjugation of this compound ADC
The synthesis of a this compound ADC is a two-step process.
Protocol:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0) at a specific concentration (e.g., 3 mg/mL).
-
Linker-Payload Addition: The SMCC-DM1 linker-payload is dissolved in an organic solvent like dimethylacetamide (DMA) to a stock concentration (e.g., 20 mM). A defined molar equivalent (e.g., 8-23 equivalents) of the SMCC-DM1 solution is then added to the antibody solution.
-
Conjugation Reaction: The reaction mixture is incubated at room temperature for a set duration (e.g., 1-2 hours) to allow the N-hydroxysuccinimide (NHS) ester of the SMCC linker to react with the primary amine groups of lysine residues on the antibody surface.
-
Quenching (Optional): The reaction can be quenched by adding a solution of glycine to react with any unreacted SMCC-DM1.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction byproducts. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV/Vis Spectroscopy: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload. The average DAR is calculated from the absorbance values and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload increases the hydrophobicity of the antibody. This technique provides information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the determination of the mass of each DAR species. The average DAR is then calculated from the relative abundance of each species.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free DM1 payload.
-
Incubation: The plates are incubated for a period of 48-144 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is determined.
In Vivo Efficacy Study (Xenograft Model)
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific size, and their volume is measured regularly.
-
Treatment: Once tumors reach the desired volume, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.
-
Efficacy Assessment: Tumor growth is monitored over time. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.
The Role of Racemic Lysine
The use of a racemic mixture of lysine in the linker synthesis results in the formation of diastereomeric ADCs. This is because the chiral center of lysine is incorporated into the final ADC structure. The presence of these diastereomers can lead to a more heterogeneous drug product.
The stereochemistry of the linker can influence the ADC's properties, including its in vivo efficacy and toxicity.[1] Different diastereomers may have slightly different three-dimensional structures, which could potentially affect their interaction with the target antigen, their susceptibility to metabolism, and their overall pharmacokinetic profile.
Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC) can be employed to separate and characterize these diastereomers.[8] The development of stereoisomerically pure linkers is an area of ongoing research aimed at producing more homogeneous and potentially more effective ADCs.
Overall Experimental Workflow
The development of an ADC is a complex process that involves multiple stages, from initial design and synthesis to preclinical and clinical evaluation.
This workflow highlights the iterative nature of ADC development, where data from each stage informs the subsequent steps, ultimately leading to the selection of a lead candidate for clinical trials.
References
- 1. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker | AIChE [proceedings.aiche.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of the SMCC Linker in T-DM1 Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The clinical success of ado-trastuzumab emtansine (T-DM1 or Kadcyla®) in treating HER2-positive breast cancer has highlighted the critical role of each of its components: the monoclonal antibody (trastuzumab), the cytotoxic payload (DM1), and the linker that connects them. This technical guide provides an in-depth examination of the succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker, a non-cleavable linker central to the stability and efficacy of T-DM1. Its robust, stable design ensures the cytotoxic payload remains attached to the antibody in systemic circulation, which is pivotal for minimizing off-target toxicity and achieving a favorable therapeutic window.[1]
The SMCC Linker: Structure and Conjugation Chemistry
The SMCC linker is a heterobifunctional crosslinker used to form a stable thioether bond between the antibody and the payload.[2] It is classified as a "non-cleavable" linker, meaning it does not contain a specific chemical motif designed for enzymatic or chemical cleavage in the tumor microenvironment.[3][4] Instead, drug release relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell following internalization.[3][4][5][6]
The conjugation of T-DM1 is a two-step process:
-
Modification: The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amine groups of lysine residues on the trastuzumab antibody, forming a stable amide bond. This results in the intermediate, Trastuzumab-MCC.[7][8]
-
Conjugation: The maleimide group of the antibody-bound MCC then reacts with the sulfhydryl group of the DM1 payload via a Michael addition reaction, creating a stable thioether linkage.[][10]
This process results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR), typically averaging around 3.5 for T-DM1.[11]
Caption: T-DM1 conjugation process via the SMCC linker.
The Role of SMCC in T-DM1 Stability
The primary advantage of the non-cleavable SMCC linker is the exceptional stability it confers to the ADC in systemic circulation.[1][4] The amide and thioether bonds are highly resistant to chemical or enzymatic degradation in the bloodstream.[1]
Key Stability Attributes:
-
Reduced Premature Payload Release: This stability is crucial for preventing the premature release of the potent DM1 payload into the bloodstream, which could otherwise lead to significant off-target toxicity in healthy tissues.[1] Plasma concentrations of free DM1 in patients treated with T-DM1 are consistently low, demonstrating the linker's in vivo stability.[2][12]
-
Favorable Pharmacokinetics: The stability of the linker contributes to a longer plasma half-life of the intact ADC, allowing for greater accumulation in tumor tissue.[1] However, studies have shown that T-DM1 (the ADC) clears slightly faster than the total trastuzumab antibody, suggesting some level of in vivo deconjugation, potentially through a slow thiol elimination from the thioether bond.[13][14][15]
Quantitative Data on T-DM1 Stability
| Parameter | Species | Value | Observation | Reference |
| Free DM1 in Plasma | Human | ~5 ng/mL | Represents only ~0.3% of total conjugated DM1, indicating high linker stability. | [2] |
| T-DM1 Half-life (T1/2) | Rat | 4.56 ± 1.11 days | Demonstrates a relatively long circulation time for the intact ADC. | [16] |
| T-DM1 Half-life (T1/2) | Human | ~3.5 - 4 days | Consistent with preclinical data, supporting the stability of the conjugate. | [12] |
| In Vitro Stability | Cynomolgus Monkey Plasma | Gradual shift from high DARs to low DARs over time | Indicates that some deconjugation occurs in plasma. | [17] |
The Role of SMCC in T-DM1 Efficacy
The efficacy of an ADC with a non-cleavable linker like SMCC is entirely dependent on the biological processes of the target cell.[3]
Caption: Mechanism of action for T-DM1.
Mechanism of Action:
-
Binding and Internalization: T-DM1 binds to the HER2 receptor on the surface of cancer cells and is internalized via receptor-mediated endocytosis.[2][18][19]
-
Lysosomal Degradation: The internalized T-DM1 is trafficked to the lysosome. Inside the lysosome's acidic and enzyme-rich environment, the trastuzumab antibody is completely degraded by proteases.[2][5][6]
-
Payload Release: This proteolytic degradation releases the cytotoxic payload, not as free DM1, but as an amino acid adduct—specifically, Lysine-MCC-DM1.[3][]
-
Cytotoxicity: Lysine-MCC-DM1 is the active metabolite that binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[18][20][21]
A key consequence of this mechanism is the lack of a "bystander effect."[6][18] The released Lysine-MCC-DM1 catabolite is charged and cannot readily diffuse across the cell membrane to kill neighboring antigen-negative tumor cells.[18] This makes T-DM1 most effective against tumors with high and uniform HER2 expression.
Quantitative Data on T-DM1 Efficacy
| Cell Line | Cancer Type | HER2 Status | IC50 Value | Observation | Reference |
| NCI-N87 | Gastric | Positive (3+) | 82 ± 10 pmol/L | High potency in HER2-positive cells. | [22] |
| HCC1954 | Breast | Positive (2+) | 33 ± 20 pmol/L | Demonstrates potent cytotoxicity. | [22] |
| SK-BR-3 | Breast | Positive (3+) | ~0.02 µg/mL | Highly effective against HER2-overexpressing cells. | [23] |
| BT-474 | Breast | Positive (3+) | ~0.03 µg/mL | High sensitivity to T-DM1. | [23] |
| JIMT-1 | Breast | Positive (2+, Trastuzumab-resistant) | - | T-DM1 is strongly growth inhibitory in vitro and in vivo. | [24] |
In vivo, T-DM1 has demonstrated significant tumor growth inhibition and even complete pathological responses in xenograft models of HER2-positive breast and gastric cancers, including those resistant to trastuzumab alone.[24][25][26]
Detailed Experimental Protocols
Accurate assessment of ADC stability and efficacy is critical during drug development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from the ADC in plasma.[27]
Methodology:
-
Preparation: Dilute T-DM1 to a final concentration (e.g., 100 µg/mL) in fresh human, rat, or mouse plasma.[27]
-
Incubation: Incubate the plasma samples in a controlled environment at 37°C.[27]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 3, 5, and 7 days).[16][27] Immediately store samples at -80°C to halt any further degradation.
-
Quantification: Analyze the samples to measure the concentration of the intact ADC and the total antibody.
-
ELISA: Use two separate ELISA assays. One assay uses an anti-DM1 capture antibody to quantify the intact, drug-conjugated antibody. The second assay uses an anti-human Fc antibody to capture and quantify the total antibody (both conjugated and unconjugated).[13][28] The difference provides a measure of drug loss over time.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to determine the average DAR of the ADC population at each time point.[29][30] A decrease in the average DAR over time indicates deconjugation. Immuno-affinity capture is often used to isolate the ADC from the complex plasma matrix before LC-MS analysis.[16][31]
-
Caption: Experimental workflow for an in vitro plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of T-DM1 required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate HER2-positive cancer cells (e.g., BT-474, NCI-N87) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of T-DM1 in culture medium. Remove the old medium from the cells and add the T-DM1 dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 3 to 6 days at 37°C in a humidified CO2 incubator.[22]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., AlamarBlue, CellTiter-Glo, MTT).[24]
-
Data Analysis: Plot cell viability against the logarithm of T-DM1 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of T-DM1 in a living animal model.[32]
Methodology:
-
Cell Implantation: Implant HER2-positive tumor cells (e.g., JIMT-1, NCI-N87) subcutaneously into the flank of immunodeficient mice (e.g., SCID or athymic nude mice).[24][25]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, T-DM1 at a specific dose like 5 or 10 mg/kg).
-
Dosing: Administer T-DM1 (or vehicle) intravenously, typically on a defined schedule (e.g., once every week).[33]
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[24]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI).
Conclusion
The SMCC linker is a cornerstone of T-DM1's design, providing the critical balance between systemic stability and efficient intracellular payload delivery.[1] Its non-cleavable nature ensures high stability in plasma, minimizing off-target toxicity and contributing to a favorable pharmacokinetic profile.[1][4] The efficacy of T-DM1 is directly tied to the linker's reliance on lysosomal degradation, a mechanism that ensures the potent DM1 payload is released only after internalization into the target HER2-positive cancer cell.[3][34] While this precludes a bystander effect, the clinical success of T-DM1 validates the non-cleavable linker strategy as a highly effective approach in ADC design, particularly for targets with high and homogeneous expression.[1][20]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. news-medical.net [news-medical.net]
- 31. researchgate.net [researchgate.net]
- 32. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
Foundational Principles of Lysine Conjugation for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of lysine conjugation for the development of Antibody-Drug Conjugates (ADCs). It delves into the fundamental chemistry, factors influencing the conjugation process, detailed experimental protocols, and analytical techniques for the characterization of these complex biotherapeutics. The information is intended to equip researchers and drug development professionals with the necessary knowledge to design, synthesize, and analyze lysine-conjugated ADCs effectively.
Introduction to Lysine Conjugation for ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which covalently attaches the drug to the antibody, plays a crucial role in the stability and efficacy of the ADC. Lysine conjugation is one of the most established and widely used methods for creating ADCs.[][2] An IgG antibody possesses numerous lysine residues (approximately 80-90), with many being solvent-accessible and available for conjugation.[2][3] This abundance of potential conjugation sites, however, leads to heterogeneity in the resulting ADC population, with a distribution of drug-to-antibody ratios (DAR) and various positional isomers.[][5] Despite this heterogeneity, several FDA-approved ADCs have been successfully developed using lysine conjugation, highlighting its significance in the field.[][2][3]
The Chemistry of Lysine Conjugation
The primary reactive group on a lysine residue is its ε-amino group, which is a strong nucleophile at a pH above its pKa (around 10.5). This nucleophilicity allows for reaction with various electrophilic functional groups on the linker-drug complex.
Amine-Reactive Chemistries
The most common approach for lysine conjugation involves the use of amine-reactive functional groups, with N-hydroxysuccinimide (NHS) esters being the most prevalent.[][6][7] NHS esters react with the primary amine of lysine to form a stable amide bond.[2][3]
Key Reaction Parameters:
-
pH: The reaction is typically carried out at a slightly basic pH (8.0-9.0) to ensure that a sufficient proportion of the lysine ε-amino groups are deprotonated and thus nucleophilic.[][8]
-
Temperature: The conjugation reaction is generally performed at room temperature or on ice to maintain the stability of the antibody.[][9]
-
Molar Ratio: The molar ratio of the linker-drug to the antibody is a critical parameter that influences the average DAR. Higher molar ratios generally lead to higher DAR values.[][][10]
-
Reaction Time: The incubation time for the conjugation reaction typically ranges from one to several hours.[][10]
Linker Technologies for Lysine Conjugation
The choice of linker is critical for the success of an ADC. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon internalization into the target cancer cell. Cleavage mechanisms can be sensitive to the acidic environment of lysosomes (acid-labile linkers), the presence of specific enzymes like cathepsins (enzyme-cleavable linkers), or the reducing environment within the cell (disulfide linkers).[6][11]
-
Non-Cleavable Linkers: These linkers remain attached to the antibody and the drug is released upon the complete proteolytic degradation of the antibody in the lysosome. This results in the release of the drug with the linker and the lysine residue attached.[6]
Heterogeneity of Lysine-Conjugated ADCs
A major characteristic of lysine-conjugated ADCs is their heterogeneity. The conjugation process results in a mixture of ADC species with varying numbers of drugs per antibody (DAR) and different conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity.[][5] For instance, ADCs with a high DAR may exhibit faster clearance from circulation and increased toxicity.[12][13]
Table 1: Typical Drug-to-Antibody Ratio (DAR) Distribution for a Lysine-Conjugated ADC
| DAR Species | Relative Abundance (%) |
| 0 | 5-15 |
| 1 | 10-20 |
| 2 | 15-25 |
| 3 | 20-30 |
| 4 | 15-25 |
| 5 | 5-15 |
| 6 | 1-5 |
| 7 | <1 |
| 8 | <1 |
Note: This is a representative distribution and the actual values can vary depending on the specific antibody, linker-drug, and conjugation conditions.
Experimental Protocols
One-Step Lysine Conjugation using NHS Ester
This protocol describes a general method for the direct conjugation of an NHS-ester-activated linker-drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
NHS-ester-activated linker-drug
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8][14]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[9]
-
Purification column (e.g., Sephadex G-25 size-exclusion column)[8][14]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), it must be buffer-exchanged into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[10]
-
-
Linker-Drug Preparation:
-
Dissolve the NHS-ester-activated linker-drug in anhydrous DMSO or DMF to prepare a stock solution of known concentration (e.g., 10 mM).[]
-
-
Conjugation Reaction:
-
Add the calculated volume of the linker-drug stock solution to the antibody solution while gently stirring. The molar ratio of linker-drug to antibody will depend on the desired average DAR and should be optimized empirically.[10]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[][10]
-
-
Quenching the Reaction:
-
Purification:
Two-Step Lysine Conjugation
In a two-step process, the antibody is first modified with a bifunctional linker, followed by the conjugation of the drug to the newly introduced functional group.[3] This approach can be useful when direct conjugation of the drug is challenging.
Step 1: Antibody Modification with a Bifunctional Linker
-
React the antibody with a heterobifunctional linker containing an amine-reactive group (e.g., NHS ester) and another reactive group (e.g., a maleimide for reaction with a thiol-containing drug).
-
Follow a similar procedure as the one-step conjugation for the initial reaction.
-
Purify the modified antibody to remove excess linker.
Step 2: Drug Conjugation
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the purified, linker-modified antibody.
-
Incubate the reaction mixture under appropriate conditions (e.g., pH, temperature) to allow the reaction between the linker's functional group and the drug.
-
Purify the final ADC to remove unreacted drug.
Characterization of Lysine-Conjugated ADCs
Thorough characterization of lysine-conjugated ADCs is essential to ensure their quality, consistency, and to understand the structure-activity relationship.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR and the distribution of different DAR species are critical quality attributes of an ADC.[15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[16][17] The addition of each hydrophobic drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[15][17] The average DAR can be calculated from the peak areas of the different DAR species in the chromatogram.[17]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR distribution.[15][18] By measuring the mass of the intact ADC, the number of conjugated drugs can be determined.
Table 2: Comparison of Techniques for DAR Analysis
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Provides information on DAR distribution; non-denaturing conditions. | May not be suitable for all ADCs; requires method development. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | High accuracy and resolution; provides detailed information on DAR distribution and other modifications. | Can be complex; requires specialized instrumentation. |
| UV-Vis Spectroscopy | Measurement of absorbance at specific wavelengths. | Simple and rapid. | Provides only the average DAR; requires distinct absorbance peaks for the antibody and the drug.[15] |
Identification of Conjugation Sites
Peptide mapping using LC-MS/MS is the primary method for identifying the specific lysine residues that have been conjugated.[19][20] The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. The mass shift of a peptide containing a conjugated lysine residue allows for the identification of the modification site.
Analysis of Aggregates and Stability
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.[21]
-
Stability Studies: The stability of the ADC is assessed under various conditions (e.g., temperature, pH) to evaluate its shelf-life and potential for degradation.[22]
Visualizing Key Processes and Relationships
Lysine Conjugation Workflow
Caption: A simplified workflow for the one-step lysine conjugation of an ADC.
Mechanism of Action of a Lysine-Conjugated ADC
Caption: The general mechanism of action for a lysine-conjugated ADC.
Factors Influencing Lysine Conjugation
References
- 2. tandfonline.com [tandfonline.com]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation [mdpi.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biotium.com [biotium.com]
- 15. agilent.com [agilent.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 20. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology has been dramatically reshaped by the advent of Antibody-Drug Conjugates (ADCs), a class of targeted therapies that marry the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Among the most successful payloads for these "biological missiles" are the maytansinoids, a group of potent microtubule-disrupting agents. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core methodologies underpinning maytansinoid-based ADCs, offering a vital resource for researchers and drug development professionals in the field.
From Plant Isolate to Potent Payload: The Maytansinoid Journey
The story of maytansinoids begins with the isolation of maytansine from the Ethiopian shrub Maytenus ovatus in the 1970s.[1] Early clinical trials of maytansine as a standalone chemotherapeutic agent were promising in terms of its potent anti-tumor activity but were ultimately hampered by severe systemic toxicities, including neurotoxicity and gastrointestinal issues.[1][2] This high potency, coupled with a narrow therapeutic window, made maytansine an ideal candidate for targeted delivery via ADCs, a strategy that could concentrate the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.[1][3]
The development of maytansinoid-based ADCs required chemical modification of the natural product to enable stable conjugation to an antibody. This led to the synthesis of derivatives, most notably DM1 (mertansine) and DM4 (ravtansine), which incorporate a thiol group for linker attachment.[4][5] These semi-synthetic maytansinoids retain the potent anti-mitotic activity of the parent compound.[4]
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids exert their cytotoxic effects by targeting one of the most fundamental processes in cell division: the dynamic assembly and disassembly of microtubules.[1][2] These protein polymers are crucial components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.
The signaling pathway for maytansinoid-induced cell death is initiated by the binding of the maytansinoid to tubulin, the protein subunit of microtubules.[3][6] This binding occurs at or near the vinca alkaloid binding site, inhibiting the polymerization of tubulin into microtubules and inducing their depolymerization.[1][3][6] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3]
The Architecture of a Maytansinoid ADC: Antibody, Linker, and Payload
The efficacy and safety of a maytansinoid-based ADC are critically dependent on the interplay of its three key components: the monoclonal antibody (mAb), the linker, and the maytansinoid payload.
-
The Monoclonal Antibody: The mAb provides the targeting specificity, recognizing and binding to a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues.
-
The Linker: The linker connects the maytansinoid payload to the antibody. Its stability in systemic circulation is paramount to prevent premature release of the highly potent toxin. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes, presence of specific enzymes). An example is the disulfide-based linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), which is cleaved in the reducing environment of the cell.
-
Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), result in the release of the payload still attached to the linker and the amino acid residue from the antibody after lysosomal degradation of the ADC.
-
-
The Maytansinoid Payload: As discussed, derivatives like DM1 and DM4 are the cytotoxic warheads that ultimately kill the cancer cells.
Quantitative Data on Maytansinoid-Based ADCs
The potency and efficacy of maytansinoid-based ADCs have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | Maytansinoid Payload | Linker | IC50 (nM) | Reference |
| HER2 | BT-474 | Breast Cancer | DM1 | SMCC | 0.5 - 2.0 | [7] |
| HER2 | SK-BR-3 | Breast Cancer | DM1 | SMCC | 0.3 - 1.5 | |
| HER2 | NCI-N87 | Gastric Cancer | DM1 | SMCC | 0.2 - 1.0 | |
| Folate Receptor α | KB | Cervical Cancer | DM4 | SPDB | 0.1 - 0.8 | |
| CD19 | Ramos | B-cell Lymphoma | DM4 | SPDB | 0.05 - 0.5 | |
| c-MET | Various | Various | MMAE | Val-Cit | Varies | [8] |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| ADC Target | Xenograft Model | Cancer Type | Maytansinoid Payload | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 | Gastric Cancer | DM1 | 5 | >90 | [9] |
| HER2 | JIMT-1 | Breast Cancer | DM1 | 10 | 70-80 | [9] |
| Folate Receptor α | KB | Cervical Cancer | DM4 | 2.5 | >80 | |
| ADAM9 | Patient-Derived Xenograft | Various | DM21-C | 3 | Significant | [4] |
Note: Tumor Growth Inhibition (TGI) is typically measured at a specific time point after treatment and can vary based on the model and dosing schedule.
Table 3: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Humans
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 0.676 | L/day | [2] |
| Volume of Distribution (Vc) | 3.13 | L | [2] |
| Terminal Half-life (t1/2) | ~4 | days | [2] |
| Recommended Dose | 3.6 | mg/kg every 3 weeks | [10] |
Key Experimental Protocols
The development of maytansinoid-based ADCs involves a series of complex and highly specialized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of Thiol-Containing Maytansinoid (DM1)
The synthesis of DM1 typically starts from a microbial fermentation product, ansamitocin P-3, which is a precursor to maytansinol.
Materials:
-
Ansamitocin P-3
-
Lithium trimethoxyaluminum hydride
-
N-methyl-N-(3-methyldithio-1-oxopropyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride
-
Dithiothreitol (DTT)
-
Solvents (e.g., ethyl acetate, methanol, tetrahydrofuran)
-
Buffers (e.g., potassium phosphate buffer)
Procedure:
-
Reduction of Ansamitocin P-3 to Maytansinol: Ansamitocin P-3 is reduced using a mild reducing agent like lithium trimethoxyaluminum hydride at a controlled low temperature (-30 to -40 °C) to yield maytansinol.[11]
-
Esterification to form the Disulfide-Containing Precursor: Maytansinol is then esterified with N-methyl-N-(3-methyldithio-1-oxopropyl)-L-alanine in the presence of a coupling agent such as DCC and a catalyst like zinc chloride to produce the disulfide-containing maytansinoid.[11]
-
Reduction of the Disulfide to a Thiol: The disulfide bond of the maytansinoid precursor is reduced using a reducing agent like DTT in a buffered solution to generate the free thiol group of DM1.[12]
-
Purification: The final DM1 product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Conjugation of DM1 to a Monoclonal Antibody via SMCC Linker
This protocol describes the conjugation of DM1 to the lysine residues of a monoclonal antibody using the non-cleavable SMCC linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SMCC linker dissolved in an organic solvent (e.g., DMSO)
-
DM1 dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Modification with SMCC: The antibody solution is reacted with a molar excess of the SMCC linker. The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the primary amines of lysine residues on the antibody to form stable amide bonds. The reaction is typically carried out at room temperature for 1-2 hours.
-
Removal of Excess Linker: Unreacted SMCC is removed from the antibody-linker conjugate using a desalting column or diafiltration.
-
Conjugation with DM1: The thiol-containing DM1 is added to the purified antibody-linker conjugate. The maleimide group of the linker reacts with the sulfhydryl group of DM1 to form a stable thioether bond. This reaction is typically performed at room temperature for 2-4 hours.
-
Quenching: The reaction is quenched by adding a molar excess of a quenching reagent to cap any unreacted maleimide groups.
-
Purification and Characterization: The final ADC is purified to remove unconjugated DM1 and other reactants. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
The Heterogeneity of Lysine-Conjugated ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. Among the various conjugation strategies, coupling drugs to the ε-amino groups of lysine residues is a well-established and widely used method. However, this approach inherently produces a heterogeneous mixture of ADC species, which can significantly impact the drug's overall performance, including its pharmacokinetics, efficacy, and safety profile.[1][2] This technical guide provides an in-depth exploration of the heterogeneity of lysine-conjugated ADCs, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.
Understanding the Sources of Heterogeneity
The random nature of lysine conjugation is the primary driver of ADC heterogeneity. An immunoglobulin G (IgG) antibody can have 80-100 lysine residues, with many being solvent-accessible and available for conjugation.[3] The conjugation process, typically involving the reaction of an N-hydroxysuccinimide (NHS) ester-activated drug-linker with the antibody, results in a diverse population of ADC molecules.[1] This heterogeneity manifests in several ways:
-
Varying Drug-to-Antibody Ratios (DAR): The number of drug molecules attached to each antibody can vary, leading to a distribution of species with different DARs. For example, the FDA-approved ADC, Kadcyla® (trastuzumab emtansine), is a heterogeneous mixture with DAR values ranging from 0 to 8.[1][2]
-
Diverse Conjugation Sites: The location of the conjugated drug can differ from one ADC molecule to another. This positional isomerism can influence the antibody's antigen-binding affinity and overall stability. Studies on trastuzumab-based ADCs have identified between 44 and 82 different lysine conjugation sites.[4]
-
Presence of Unconjugated Antibody: The final ADC product often contains a fraction of unconjugated antibody (DAR=0), which can compete with the ADC for target antigen binding, potentially reducing efficacy.[5]
The following diagram illustrates the logical relationship between the conjugation process and the resulting heterogeneity.
Caption: Sources of heterogeneity in lysine-conjugated ADCs.
Quantitative Analysis of ADC Heterogeneity
The characterization of ADC heterogeneity is crucial for ensuring product quality, consistency, and clinical performance.[5][6] A variety of analytical techniques are employed to determine the DAR distribution and identify conjugation sites.
Drug-to-Antibody Ratio (DAR) Distribution
Hydrophobic Interaction Chromatography (HIC) is a widely used method for separating ADC species based on their DAR. As the number of conjugated drugs increases, the hydrophobicity of the ADC molecule also increases, leading to longer retention times on the HIC column.
| ADC Product Example | Average DAR | DAR Range | Analytical Method | Reference |
| Trastuzumab Emtansine (Kadcyla®) | 3.5 | 0-8 | HIC, Mass Spectrometry | [1] |
| Gemtuzumab Ozogamicin (Mylotarg®) | 2-3 | 0-6 | Not Specified | [7] |
| Trastuzumab-MCC-DM1 (Biosimilar) | 3.65 | 0-8 | Native Intact Mass Spectrometry | [8] |
| Inotuzumab Ozogamicin | ~6 | Not Specified | Not Specified | [7] |
Conjugation Site Occupancy
Peptide mapping using liquid chromatography-mass spectrometry (LC-MS) is the primary method for identifying the specific lysine residues that have been conjugated. This involves digesting the ADC into smaller peptides, separating them chromatographically, and analyzing them by mass spectrometry to pinpoint the modified residues.
| Antibody | Number of Potential Lysine Sites | Number of Identified Conjugation Sites | Analytical Method | Reference |
| Trastuzumab | 92 | 44 | LC-MS/MS | [4] |
| Trastuzumab | 92 | 82 | LC-MS/MS | [4] |
| Trastuzumab Emtansine | 92 | 46 | Middle-Down MS | [9][10] |
| Trastuzumab Emtansine | 92 | 22 | Peptide Mapping LC-MS/MS | [8] |
| T-DM1 Biosimilar | 90 | 38 | LC-MS/MS | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of lysine-conjugated ADCs.
Protocol 1: Lysine Conjugation via NHS Ester
This protocol describes a one-step conjugation method using an N-hydroxysuccinimide (NHS) ester-activated drug-linker.
Materials:
-
Target monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
NHS ester-activated drug-linker dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
-
Buffer for final formulation (e.g., PBS)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Drug-Linker Addition: Slowly add a calculated molar excess of the dissolved NHS ester-activated drug-linker to the antibody solution while gently stirring. The molar excess will depend on the desired average DAR.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with continuous gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction byproducts using a suitable chromatography method (e.g., size-exclusion chromatography).
-
Buffer Exchange: Exchange the purified ADC into the final formulation buffer.
-
Characterization: Characterize the ADC for protein concentration, average DAR, DAR distribution, and aggregation.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The relative peak area of each species can be used to calculate the DAR distribution and the average DAR.
The following diagram illustrates the experimental workflow for ADC conjugation and characterization.
Caption: Experimental workflow for ADC synthesis and characterization.
Impact of Heterogeneity on ADC Function and Signaling
The heterogeneity of lysine-conjugated ADCs can influence their therapeutic activity. For instance, conjugation within the antigen-binding site (complementarity-determining regions) can impair the ADC's ability to bind to its target.[11] The DAR value also plays a critical role; a low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and greater off-target toxicity.
Upon binding to its target antigen on a cancer cell, an ADC is typically internalized, and the cytotoxic payload is released, leading to cell death. The following diagram depicts a simplified signaling pathway for an anti-HER2 ADC.
Caption: Simplified signaling pathway of an anti-HER2 ADC.
Conclusion
The heterogeneity of lysine-conjugated ADCs presents a significant challenge in their development and manufacturing. A thorough understanding and comprehensive characterization of this heterogeneity are paramount for producing safe, effective, and consistent ADC therapeutics. The use of robust analytical methods, such as HIC and LC-MS, combined with well-defined manufacturing processes, is essential for controlling the quality of these complex biotherapeutics. While newer, site-specific conjugation technologies aim to overcome the issue of heterogeneity, lysine conjugation remains a valuable and widely used strategy in the ADC field.[4] Continued advancements in analytical techniques will further enhance our ability to characterize and control the heterogeneity of lysine-conjugated ADCs, ultimately contributing to the development of improved cancer therapies.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 5. veranova.com [veranova.com]
- 6. adcreview.com [adcreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Characteristics of Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall therapeutic index. Non-cleavable linkers, in particular, offer a distinct set of characteristics that make them advantageous for specific therapeutic applications. This technical guide provides a comprehensive overview of the core features of non-cleavable linkers, including their mechanism of action, stability, and impact on efficacy and safety. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.
Core Characteristics of Non-Cleavable Linkers
Non-cleavable linkers are characterized by the absence of a specific chemical motif designed to be labile under physiological conditions.[1] Instead, they form a stable covalent bond between the antibody and the cytotoxic payload. The release of the payload is entirely dependent on the degradation of the antibody backbone following internalization into the target cell.[2]
Mechanism of Action: The primary mechanism of action for ADCs with non-cleavable linkers involves a series of sequential steps, beginning with the binding of the ADC to its target antigen on the cell surface. This is followed by internalization, typically through receptor-mediated endocytosis, and trafficking to the lysosome.[3] Within the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the payload still attached to the linker and an amino acid residue from the antibody.[4] This active drug metabolite then exerts its cytotoxic effect within the cell.
Stability and Pharmacokinetics: A key advantage of non-cleavable linkers is their high plasma stability.[2] This stability minimizes the premature release of the cytotoxic payload in systemic circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[2] The enhanced stability of the linker-payload connection contributes to a pharmacokinetic profile where the ADC clears more slowly from circulation, allowing for greater accumulation at the tumor site.[4]
Impact on Efficacy and the Bystander Effect: The efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization and subsequent lysosomal degradation of the ADC-antigen complex. The released payload, being attached to a charged amino acid, is generally less membrane-permeable. This characteristic significantly diminishes the "bystander effect," where the payload released from a target cell kills adjacent antigen-negative cells. While this can be a limitation in heterogeneous tumors, it is advantageous in treating hematological malignancies or tumors with uniform high antigen expression, as it minimizes damage to surrounding healthy tissues.
Commonly Used Non-Cleavable Linkers: The most prevalent non-cleavable linkers in clinical development are based on thioether bonds. Notable examples include:
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This linker is famously used in ado-trastuzumab emtansine (Kadcyla®), where it connects the DM1 payload to the trastuzumab antibody.[5]
-
MC (Maleimidocaproyl): This linker is another common choice for conjugating payloads to antibodies.
Quantitative Data Summary
The following tables summarize quantitative data comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs featuring non-cleavable linkers with their cleavable counterparts.
| Table 1: In Vitro Cytotoxicity (IC50) of ADCs | |||
| ADC | Linker Type | Cell Line | IC50 (ng/mL) |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | JIMT-1 (HER2+) | >1000[6] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 (HER2+) | 100-500[6] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (HER2-high) | N/A |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (HER2-high) | N/A |
| Table 2: In Vivo Efficacy in Xenograft Models | ||||
| ADC | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80%[6] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression)[6] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50%[6] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 (breast) | 10 mg/kg, single dose | ~70%[6] |
| Table 3: Plasma Stability of ADCs | |||
| ADC | Linker Type | Species | % Intact ADC (Time) |
| J2898A-SMCC-DM1 | Non-cleavable (SMCC) | Rat | Slower clearance than cleavable counterparts[4] |
| T-DM1 (DAR 3.1) | Non-cleavable (SMCC) | Rat | Deconjugation observed over time[7] |
| T-DM1 (DAR 3.1) | Non-cleavable (SMCC) | Cynomolgus Monkey | Deconjugation observed over time[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC.[8][9][10][11][12]
Materials:
-
Target cancer cell lines (e.g., NCI-N87, JIMT-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol describes the methodology for assessing the anti-tumor activity of an ADC in a mouse xenograft model.[13][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., NCI-N87)
-
ADC, vehicle control, and unconjugated antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Randomization and Dosing: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 per group). Administer the ADC, vehicle, or unconjugated antibody via the appropriate route (e.g., intravenous).
-
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 3: ADC Conjugation using SMCC Linker
This protocol details the two-step process for conjugating a thiol-containing payload to an antibody via lysine residues using the SMCC linker.[1][15][16][17]
Materials:
-
Monoclonal antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Thiol-containing payload
-
Organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column or tangential flow filtration (TFF) system
Procedure:
-
Antibody Activation:
-
Dissolve SMCC in DMSO to a concentration of 10-20 mM.
-
Add the SMCC solution to the antibody solution at a molar ratio of 5-20 fold excess of SMCC to antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column or TFF equilibrated with a reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5).
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO.
-
Add the payload solution to the maleimide-activated antibody at a molar ratio of 1.5-5 moles of payload per mole of maleimide groups.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching:
-
Add a quenching reagent to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using a desalting column or TFF.
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Mandatory Visualizations
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for ADC conjugation using an SMCC linker.
Caption: Workflow for assessing the plasma stability of an ADC.
Conclusion
Non-cleavable linkers are an integral component in the design of antibody-drug conjugates, offering a unique profile of high plasma stability and a mechanism of action reliant on antibody degradation. This leads to a favorable pharmacokinetic and safety profile, albeit with a limited bystander effect. The choice between a non-cleavable and a cleavable linker is a critical decision in ADC development and should be guided by the specific target biology, tumor characteristics, and the desired therapeutic outcome. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of next-generation ADCs with non-cleavable linkers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhanced antitumor activity of trastuzumab emtansine (T-DM1) in combination with pertuzumab in a HER2-positive gastric cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mine of Information - Drawing Diagrams with Dot [moi.vonos.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Conjugating SMCC-DM1 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1] The linker connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC.[2][] The non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is widely used in ADC development due to the high stability of the bonds it forms, ensuring the cytotoxic payload remains attached to the antibody in circulation and minimizing off-target toxicity.[2][4]
This document provides a detailed protocol for the conjugation of the cytotoxic agent DM1, a maytansinoid tubulin inhibitor, to a monoclonal antibody using the SMCC linker.[][6] This method involves a two-step sequential process: first, the modification of the antibody with the SMCC linker, followed by the conjugation of the thiol-containing DM1 payload to the maleimide group of the linker.[1][7]
Principle of SMCC-Mediated Conjugation
The conjugation process leverages the heterobifunctional nature of the SMCC crosslinker.[2][8]
-
Antibody Activation: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, specifically the epsilon-amino group of lysine residues on the surface of the antibody, to form stable amide bonds. This step introduces reactive maleimide groups onto the antibody.[1][2]
-
Payload Conjugation: The thiol group on the DM1 molecule then reacts with the maleimide group on the activated antibody to form a stable thioether bond, resulting in the final ADC.[6][9]
This sequential approach is crucial to prevent self-conjugation of the antibody or the payload.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation of SMCC-DM1 to a monoclonal antibody.
Materials and Equipment
| Reagents | Equipment |
| Monoclonal Antibody (mAb) | pH meter |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Stir plate and stir bars |
| DM1 (Mertansine) | Centrifugal concentrators (e.g., Amicon Ultra) |
| Dimethyl sulfoxide (DMSO) | Desalting columns (e.g., Sephadex G-25) |
| Sodium Phosphate | UV-Vis Spectrophotometer |
| Sodium Chloride | HPLC system (HIC and/or RP-HPLC) |
| L-Cysteine or N-acetylcysteine (quenching agent) | Mass Spectrometer (Q-TOF) |
| Reaction Buffers (see table below) | Incubator |
Buffer Preparation
| Buffer Name | Composition | pH | Use |
| Amine Reaction Buffer | 100 mM Sodium Phosphate, 150 mM Sodium Chloride | 7.2 | Antibody activation with SMCC[1] |
| Thiol Reaction Buffer | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 1 mM EDTA | 6.5-7.5 | DM1 conjugation to activated antibody |
Step 1: Antibody Activation with SMCC
This protocol describes the modification of the antibody with SMCC to introduce maleimide groups.[1]
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[1] Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.
-
SMCC Preparation: Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM.
-
Activation Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[10]
-
Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) or through buffer exchange with Thiol Reaction Buffer using a centrifugal concentrator.[1] This step is critical to prevent quenching of the thiol-containing drug in the next step.[1]
Step 2: Conjugation of DM1 to Activated Antibody
This protocol details the reaction between the maleimide-activated antibody and the thiol-containing DM1.
-
DM1 Preparation: Dissolve DM1 in DMSO to a known concentration (e.g., 10 mM).[11]
-
Conjugation Reaction: Add the DM1 solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended to drive the reaction to completion.[1] The reaction mixture is incubated at room temperature for 4-16 hours or at 4°C for 12-24 hours with gentle stirring.[11]
-
Quenching the Reaction: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[1]
-
Purification of the ADC: Remove unreacted DM1, drug-linker species, and any protein aggregates. This is typically achieved by size exclusion chromatography (SEC), protein A affinity chromatography, or tangential flow filtration (TFF).[1][10]
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality and consistency. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and aggregation state.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that can affect the efficacy and toxicity of the ADC.[12][13] Several methods can be used for its determination.
| Method | Principle | Key Considerations |
| UV-Vis Spectrophotometry | The simplest method, based on the differential absorbance of the antibody (at 280 nm) and the DM1 payload at its maximum absorption wavelength.[13][] | Requires that the drug has a distinct chromophore from the antibody and that the extinction coefficients of both are known.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker. Antibodies with a higher number of conjugated DM1 molecules will be more hydrophobic and elute later.[13] The weighted average of the peak areas is used to calculate the average DAR.[] | Provides information on the distribution of different drug-loaded species.[13] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | After reduction of the ADC to separate the light and heavy chains, RP-HPLC can separate the chains based on the number of conjugated DM1 molecules. The weighted average DAR is calculated from the peak areas.[13][] | Provides high-resolution separation of different species. |
| Mass Spectrometry (MS) | Provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded species. The DAR can be calculated from the mass difference between the unconjugated antibody and the ADC species.[15][16] | Offers the most accurate determination of DAR and can identify different drug-linker modifications.[15] |
Calculation of Average DAR using HIC or MS Data: DAR = Σ (Percentage of peak area * Number of drugs per antibody for that peak) / 100[]
Typical DAR Values: For lysine-based conjugations with SMCC-DM1, an average DAR of 3.5 to 4 is often targeted and achieved, as exemplified by ado-trastuzumab emtansine (Kadcyla®).[6][17]
Visualization of the Conjugation Workflow
The following diagram illustrates the key steps in the SMCC-DM1 conjugation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 6. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 8. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols: Step-by-Step Synthesis of Lys-SMCC-DM1 from T-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ado-trastuzumab emtansine (T-DM1) is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer. It comprises the humanized anti-HER2 antibody, trastuzumab, covalently linked to the potent microtubule-inhibiting agent, DM1, via the stable thioether linker, SMCC. Upon binding to HER2 on tumor cells, T-DM1 is internalized and undergoes lysosomal degradation, leading to the release of the active catabolite, Lys-SMCC-DM1. This catabolite is responsible for the cytotoxic activity of T-DM1.[1][2]
This document provides a detailed protocol for the laboratory-scale synthesis of Lys-SMCC-DM1 from T-DM1. This process mimics the natural lysosomal degradation of the antibody component through enzymatic digestion, allowing for the isolation of the lysine-conjugated cytotoxic payload. This synthesized Lys-SMCC-DM1 can be utilized as a reference standard in analytical assays, for in vitro mechanism-of-action studies, and in the development of novel ADCs.
Principle
The synthesis of Lys-SMCC-DM1 from T-DM1 involves the enzymatic digestion of the trastuzumab antibody backbone. This process cleaves the protein into smaller peptides, releasing the Lys-SMCC-DM1 molecule, which consists of the DM1 payload, the SMCC linker, and the lysine residue from the antibody to which it was originally conjugated. The acidic protease pepsin is proposed for this digestion, as its optimal pH range is similar to that of the lysosome. Following digestion, Lys-SMCC-DM1 is purified from the resulting mixture of peptides and amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Ado-trastuzumab emtansine (T-DM1) | Commercially available | N/A |
| Pepsin (from porcine gastric mucosa) | Sigma-Aldrich | P7000 or equivalent |
| Sodium Acetate | Sigma-Aldrich | S2889 or equivalent |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 or equivalent |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 or equivalent |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 or equivalent |
| Water, HPLC Grade | Fisher Scientific | W6-4 or equivalent |
| 0.22 µm Syringe Filters | Millipore | SLGP033RS or equivalent |
| HPLC Vials | Agilent | 5182-0714 or equivalent |
| Reversed-Phase HPLC Column (C18) | Waters | 186000443 or equivalent |
Experimental Protocols
Part 1: Enzymatic Digestion of T-DM1
This protocol is designed to achieve extensive digestion of the antibody portion of T-DM1.
-
Preparation of Digestion Buffer:
-
Prepare a 0.1 M sodium acetate buffer.
-
Adjust the pH of the buffer to 4.0 using glacial acetic acid.
-
-
T-DM1 Sample Preparation:
-
Reconstitute or dilute T-DM1 in the 0.1 M sodium acetate buffer (pH 4.0) to a final concentration of 10 mg/mL.
-
-
Pepsin Solution Preparation:
-
Prepare a 1 mg/mL stock solution of pepsin in the 0.1 M sodium acetate buffer (pH 4.0). This should be prepared fresh before use.
-
-
Digestion Reaction:
-
Add the pepsin solution to the T-DM1 solution at an enzyme-to-substrate ratio of 1:20 (w/w). For example, to 1 mL of 10 mg/mL T-DM1, add 500 µL of 1 mg/mL pepsin solution.
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation. A longer incubation time is recommended to ensure complete digestion of the antibody.
-
-
Reaction Quenching:
-
Stop the digestion by adjusting the pH of the solution to 8.0 with 1 M Tris buffer. This will irreversibly inactivate the pepsin.
-
Immediately proceed to the purification step or store the digest at -20°C for short-term storage.
-
Part 2: Purification of Lys-SMCC-DM1 by RP-HPLC
-
Sample Preparation for HPLC:
-
Centrifuge the quenched digestion mixture at 10,000 x g for 10 minutes to pellet any precipitated protein fragments.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 252 nm and 280 nm. Lys-SMCC-DM1 has a characteristic UV absorbance profile that can be used for detection.
-
Injection Volume: 50-100 µL.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak identified as Lys-SMCC-DM1. The retention time will need to be determined using a reference standard if available, or by analyzing the collected fractions by mass spectrometry.
-
-
Solvent Evaporation and Reconstitution:
-
Pool the collected fractions containing the purified Lys-SMCC-DM1.
-
Remove the acetonitrile and water by lyophilization or centrifugal evaporation.
-
Reconstitute the purified Lys-SMCC-DM1 in a suitable solvent (e.g., DMSO) for storage and downstream applications.
-
Part 3: Characterization and Quantification
-
Purity Assessment:
-
Analyze the purified Lys-SMCC-DM1 by analytical RP-HPLC using the same conditions as for purification. Purity can be estimated by integrating the peak area.
-
Confirm the identity and mass of the purified product using high-resolution mass spectrometry (HRMS). The expected molecular weight of Lys-SMCC-DM1 is approximately 1103.5 g/mol .
-
-
Quantification:
-
Determine the concentration of the purified Lys-SMCC-DM1 using a UV-Vis spectrophotometer and the molar extinction coefficient of DM1 at 252 nm.
-
Data Presentation
Table 1: Expected Yield and Purity of Synthesized Lys-SMCC-DM1
| Parameter | Expected Value | Method of Analysis |
| Starting Material | T-DM1 | - |
| Product | Lys-SMCC-DM1 | - |
| Theoretical Yield (mg) | Dependent on starting T-DM1 amount | Calculation |
| Actual Yield (mg) | Variable | Gravimetric/Spectrophotometric |
| Purity (%) | >95% | RP-HPLC |
| Molecular Weight ( g/mol ) | ~1103.5 | Mass Spectrometry |
Note: The actual yield will depend on the efficiency of the enzymatic digestion and the purification process. The values presented are estimates based on typical laboratory procedures.
Visualizations
Signaling Pathway of T-DM1
Caption: T-DM1 mechanism of action.
Experimental Workflow for Lys-SMCC-DM1 Synthesis
Caption: Workflow for Lys-SMCC-DM1 synthesis.
References
Application Notes and Protocols for the Characterization of (Rac)-Lys-SMCC-DM1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of antibody-drug conjugates (ADCs) containing the (Rac)-Lys-SMCC-DM1 linker-payload. The protocols outlined below are essential for assessing critical quality attributes such as drug-to-antibody ratio (DAR), heterogeneity, stability, and conjugation site analysis.
Introduction
This compound is a widely utilized linker-payload combination in the development of antibody-drug conjugates. It consists of the cytotoxic agent DM1, a maytansinoid derivative that inhibits tubulin polymerization, conjugated to a monoclonal antibody via a non-cleavable SMCC linker attached to a lysine residue. The inherent heterogeneity of lysine conjugation presents significant analytical challenges. Robust and detailed characterization is crucial to ensure the safety, efficacy, and consistency of the final ADC product. This document details the primary analytical methods for its comprehensive characterization.
Key Analytical Techniques & Protocols
A multi-faceted analytical approach is necessary for the thorough characterization of ADCs. The following sections detail the experimental protocols for the most critical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR and Drug Distribution Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[1][2][3] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated DM1 molecules.[2][4]
Experimental Protocol:
-
System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.[1][3]
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase.
-
Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[2][5]
-
Mobile Phase B: A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0, often containing an organic modifier like isopropanol to improve resolution.[5]
-
Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The area of each peak, corresponding to a specific DAR value (e.g., DAR0, DAR2, DAR4, etc.), is integrated to calculate the average DAR and the percentage of each species.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Average DAR | 3.5 - 4.0 | [6][7] |
| DAR Range | 0 - 8 | [7][8] |
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[9][10] It separates molecules based on their hydrodynamic radius. Coupling SEC with mass spectrometry (SEC-MS) allows for the simultaneous characterization of size variants and their corresponding mass, providing information on DAR and glycoform distribution.[11]
Experimental Protocol:
-
System: A bio-inert HPLC system to minimize non-specific interactions.[9]
-
Column: An SEC column with appropriate pore size for monoclonal antibodies (e.g., 200-300 Å).[10][12]
-
Mobile Phase: A physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 mL/min.
-
Detection: UV absorbance at 280 nm. For SEC-MS, the eluent is directed to the mass spectrometer.
-
Data Analysis: Peak integration is used to determine the percentage of monomer, aggregate, and fragment.
Quantitative Data Summary:
| Parameter | Typical Specification | Reference |
| Monomer Purity | > 95% | [9][10] |
| Aggregates | < 5% | [9][10] |
| Fragments | < 1% | [9][10] |
Mass Spectrometry (MS) for Intact Mass, DAR, and Conjugation Site Analysis
Mass spectrometry is an indispensable tool for the detailed structural characterization of ADCs. It can be applied at different levels:
-
Intact Mass Analysis (Native MS): Performed under non-denaturing conditions, this method provides the mass of the intact ADC, allowing for the determination of the DAR distribution and the identification of glycoforms.[8][13]
-
Peptide Mapping (LC-MS/MS): This bottom-up approach involves digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS to identify the exact lysine residues where the SMCC-DM1 is conjugated.[8][13][14]
Experimental Protocol - Intact Mass Analysis (Native SEC-MS):
-
Sample Preparation: The ADC sample is desalted using a size-exclusion or reversed-phase column with a volatile mobile phase like ammonium acetate.[15]
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[7][16]
-
Chromatography: SEC with a mobile phase such as 100 mM ammonium acetate.
-
MS Analysis: Data is acquired in positive ion mode. The resulting spectrum is deconvoluted to obtain the zero-charge mass spectrum.
-
Data Analysis: The mass difference between peaks in the deconvoluted spectrum corresponds to the mass of the linker-payload (approximately 957.5 Da for MCC-DM1).[6][8]
Experimental Protocol - Peptide Mapping:
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC.
-
Digest the protein into peptides using an enzyme such as trypsin or chymotrypsin.[17]
-
-
System: A nanoLC system coupled to a high-resolution tandem mass spectrometer.[17]
-
Chromatography: Reversed-phase chromatography with a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS Analysis: Data-dependent acquisition is used to select precursor peptide ions for fragmentation.
-
Data Analysis: The resulting MS/MS spectra are searched against the antibody sequence with variable modifications corresponding to the mass of Lys-SMCC-DM1 to identify conjugated peptides and pinpoint the exact lysine conjugation sites.[6][17]
Quantitative Data Summary:
| Parameter | Typical Value / Observation | Reference |
| Mass of MCC-DM1 linker-payload | ~957.5 Da | [6][8] |
| Mass of "dead" MCC linker | ~221.1 Da | [8][18] |
| Number of identified conjugation sites | Can be up to 40 or more lysine residues | [6][18] |
Capillary Electrophoresis (CE) for Purity and Heterogeneity Analysis
Capillary Electrophoresis (CE) offers high-resolution separation for biotherapeutics.[19][20] For ADC analysis, two modes are particularly useful:
-
CE-SDS: Separates species based on size under denaturing conditions, providing information on purity and fragmentation.[19][21]
-
Imaged Capillary Isoelectric Focusing (iCIEF): Separates species based on their isoelectric point (pI), revealing charge heterogeneity that arises from different numbers of conjugated drugs and other post-translational modifications.[19][21]
Experimental Protocol - CE-SDS:
-
Sample Preparation: Denature the ADC sample in SDS-containing buffer, with or without a reducing agent.
-
System: A capillary electrophoresis instrument with a UV or photodiode array detector.
-
Capillary: A bare fused-silica capillary.
-
Gel Buffer: A sieving matrix is used to achieve size-based separation.
-
Separation: Apply a voltage across the capillary.
-
Detection: Monitor the absorbance at 220 nm.
-
Data Analysis: Determine the relative migration time and peak area to assess purity.
Experimental Protocol - iCIEF:
-
Sample Preparation: Mix the ADC with ampholytes, pI markers, and additives in a solution.
-
System: An iCIEF instrument with a whole-column imaging UV detector.
-
Focusing: Apply a high voltage to create a pH gradient and focus the proteins at their pI.
-
Mobilization and Detection: The focused protein zones are detected by their absorbance.
-
Data Analysis: The pI and relative abundance of each charge variant are determined.
Stability Assessment
The stability of the ADC, particularly the linker, is a critical attribute. Studies can be conducted to evaluate the loss of the DM1 payload over time in plasma.[22] This often involves incubating the ADC in plasma, followed by analysis using techniques like LC-MS/MS to quantify the released payload and related catabolites such as Lys-SMCC-DM1 and MCC-DM1.[23][24]
Conclusion
The analytical characterization of this compound containing ADCs is a complex undertaking that requires the use of multiple orthogonal techniques. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of these promising therapeutic agents. A combination of HIC, SEC, MS, and CE provides a comprehensive understanding of the critical quality attributes of the ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 18. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
- 24. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1] The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody and is a critical quality attribute (CQA).[2] The DAR value significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[1]
Lysine conjugation is a common method for creating ADCs, utilizing the primary amines on the surface-exposed lysine residues of the antibody. This process results in a heterogeneous mixture of ADC species with varying DAR values and conjugation sites.[3][4] This heterogeneity presents a significant analytical challenge, requiring robust and accurate methods to determine the average DAR and the distribution of drug-loaded species.
This application note details the primary analytical techniques for determining the DAR of lysine-conjugated ADCs, with a focus on UV/Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methods for DAR Determination
Several bioanalytical methods have been developed to characterize ADCs. For lysine-conjugated ADCs, the most common methods are UV/Vis Spectroscopy for average DAR and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS) for a more detailed analysis of drug distribution.[][6] While Hydrophobic Interaction Chromatography (HIC) is a standard technique for cysteine-conjugated ADCs, it is generally not suitable for lysine-conjugated ADCs because their heterogeneity and complex hydrophobic profile often result in a single, poorly resolved peak.[6][7][8]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and convenient method for determining the average DAR.[9][10] The method is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody and the conjugated drug.[]
Principle: The absorbance of the ADC is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the absorbance maximum of the drug.[6] By using the known extinction coefficients of the antibody and the drug, a set of simultaneous equations can be solved to determine their respective concentrations and, subsequently, the average DAR.[] This method requires that the drug's and antibody's maximum absorbance values are sufficiently different and that conjugation does not alter their individual absorption characteristics.[]
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the naked antibody at 280 nm (ε_Ab,280_) and at the drug's maximum absorbance wavelength (ε_Ab,Drug_). Similarly, determine the coefficients for the drug-linker at 280 nm (ε_Drug,280_) and its maximum absorbance wavelength (ε_Drug,Drug_).
-
Sample Preparation: Prepare the ADC sample in a suitable, non-interfering buffer. Ensure the sample is clear and not turbid to avoid light scattering.[]
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the sample buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the drug's λ_max_ (A_Drug_).
-
-
Data Analysis: Calculate the concentrations of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Ab = (A_280 * ε_Drug,Drug - A_Drug * ε_Drug,280) / (ε_Ab,280 * ε_Drug,Drug - ε_Ab,Drug * ε_Drug,280)
-
C_Drug = (A_Drug * ε_Ab,280 - A_280 * ε_Ab,Drug) / (ε_Ab,280 * ε_Drug,Drug - ε_Ab,Drug * ε_Drug,280)
-
-
DAR Calculation: Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
Data Presentation:
| Parameter | Symbol | Value | Wavelength (nm) |
| Molar Extinction Coefficient of Antibody | ε_Ab_ | User-determined | 280 & λ_Drug_ |
| Molar Extinction Coefficient of Drug | ε_Drug_ | User-determined | 280 & λ_Drug_ |
| Absorbance of ADC | A_ADC_ | Measured | 280 |
| Absorbance of ADC | A_ADC_ | Measured | λ_Drug_ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides not only the average DAR but also the distribution of different drug-loaded species.[1][11] For lysine-conjugated ADCs, Reversed-Phase LC (RP-LC) is often used to separate ADC species before detection by a high-resolution mass spectrometer.[][8] The analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.[1]
Principle: The ADC sample is injected into an RP-HPLC system. The nonpolar stationary phase separates the different ADC species based on their hydrophobicity. The addition of drug molecules increases the hydrophobicity of the antibody, leading to longer retention times.[12] The eluting species are then ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer. The resulting mass spectrum shows a distribution of masses corresponding to the antibody with different numbers of drugs attached. After deconvolution of the raw mass spectrum, the relative abundance of each species can be used to calculate a weighted average DAR.[1][13]
Experimental Protocols:
A. Sample Preparation (Intact Mass Analysis):
-
Deglycosylation (Optional): To simplify the mass spectrum, N-glycans can be removed.[1] Incubate the ADC sample with PNGase F enzyme according to the manufacturer's protocol.
-
Dilution: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
B. Sample Preparation (Reduced Analysis):
-
Reduction: To reduce the interchain disulfide bonds, incubate the ADC (at ~1 mg/mL) with a reducing agent like Dithiothreitol (DTT) at 37°C.[14]
-
Dilution: Dilute the reduced sample prior to injection.
LC-MS Parameters: The following table summarizes typical parameters for an RP-LC/MS analysis of a lysine-conjugated ADC.[1][13][14]
| Parameter | Typical Value |
| LC System | |
| Column | Wide-pore C4 or C8 column (e.g., Agilent PLRP-S, YMC-Triart Bio C4)[13][15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-60% B over 15-25 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 70 - 80 °C[13] |
| MS System | |
| Ion Source | Electrospray Ionization (ESI) |
| Mode | Positive Ion |
| Mass Analyzer | Q-TOF or Orbitrap |
| Mass Range | m/z 1000–5000 |
Data Analysis and DAR Calculation:
-
Deconvolution: The raw ESI-MS data, which contains a series of multiply charged ions for each ADC species, is processed using a deconvolution algorithm (e.g., MaxEnt1) to generate a zero-charge mass spectrum.[1]
-
Peak Identification: Identify the mass peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=1, 2, 3, etc.). The mass difference between adjacent peaks should correspond to the mass of the drug-linker.
-
Relative Abundance: Determine the relative abundance (e.g., peak intensity or area) of each identified DAR species.
-
Weighted Average DAR Calculation: The average DAR is calculated using the following formula:[][11]
-
Average DAR = Σ(DAR_i * Abundance_i) / Σ(Abundance_i)
-
Where DAR_i is the drug load of a specific species (e.g., 0, 1, 2...) and Abundance_i is its corresponding relative abundance.
-
Example DAR Calculation from Deconvoluted Mass Spectrum:
| DAR Species (i) | Relative Abundance (%) | DAR_i * Abundance_i |
| 0 | 5 | 0 |
| 1 | 10 | 10 |
| 2 | 20 | 40 |
| 3 | 30 | 90 |
| 4 | 25 | 100 |
| 5 | 10 | 50 |
| Total (Σ) | 100 | 290 |
| Average DAR | 2.90 |
Summary and Comparison of Methods
| Feature | UV/Vis Spectroscopy | RP-LC/MS | HIC |
| Information Provided | Average DAR only | Average DAR & Drug Distribution | Poor resolution for Lysine-ADCs |
| Principle | Absorbance | Mass-to-charge ratio | Hydrophobicity |
| Sample Prep | Simple dilution | Moderate (reduction/deglycosylation) | Buffer exchange |
| Throughput | High | Low to Medium | Medium |
| Complexity | Low | High | Medium |
| Key Advantage | Simple, rapid, and convenient[9] | Highly accurate and detailed[13] | Nondenaturing conditions[16] |
| Key Limitation | No drug distribution data; relies on specific spectral properties[] | Requires expensive equipment; denaturing conditions[] | Not suitable for heterogeneous lysine-conjugated ADCs[6][7] |
Conclusion
The determination of the drug-to-antibody ratio is essential for the development and quality control of lysine-conjugated ADCs. UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, making it suitable for routine in-process monitoring.[6] For a comprehensive characterization, including both the average DAR and the distribution of drug-loaded species, RP-LC/MS is the method of choice.[][13] It provides the most accurate and detailed information, which is critical for understanding the ADC's structure-activity relationship and ensuring batch-to-batch consistency. The selection of the appropriate analytical method will depend on the specific requirements of the analysis, the stage of drug development, and the available resources.[13]
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. ajibio-pharma.com [ajibio-pharma.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (Rac)-Lys-SMCC-DM1 in Biological Samples using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Rac)-Lys-SMCC-DM1, a critical catabolite of antibody-drug conjugates (ADCs), in biological matrices. The protocol outlines a straightforward protein precipitation procedure for sample preparation and details the optimized LC-MS/MS parameters for accurate and precise measurement. This method is crucial for pharmacokinetic studies, enabling the evaluation of ADC stability, targeted delivery, and off-target toxicity during drug development.[1][2] The described workflow is suitable for researchers, scientists, and drug development professionals working on the bioanalysis of ADCs.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[3] The analysis of ADCs and their metabolites in biological samples is essential for understanding their pharmacokinetics (PK) and pharmacodynamics (PD). This compound is a key catabolite of ADCs that utilize the SMCC linker and the cytotoxic agent DM1.[1][4][5] Monitoring the levels of this catabolite in circulation provides insights into the stability of the ADC and the release of the payload.[2]
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for ADC analysis due to its ability to analyze a wide range of molecules, from small-molecule payloads to intact proteins, with high sensitivity and specificity.[3][6] This application note provides a detailed protocol for the LC-MS/MS analysis of this compound in serum, adapted from established methods for similar ADC catabolites.[1][2]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
This protocol is adapted from methodologies developed for the quantification of ADC catabolites, including Lys-MCC-DM1, in serum.[1][2][4]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Control biological matrix (e.g., cynomolgus serum)
2. Sample Preparation: Protein Precipitation
-
Thaw biological samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of sample, add 200 µL of ACN containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
3. LC-MS/MS System and Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Phenomenex C8 (50 x 2.0 mm, 5 µm)[1][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient Elution | A linear gradient tailored to resolve the analyte from matrix interferences. A typical run time is around 4.0 minutes.[1] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Agilent 6460 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the this compound reference standard. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS quantification of Lys-SMCC-DM1 and related catabolites in biological matrices.[1][4]
| Analyte | Matrix | Calibration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| DM1 | Cynomolgus Serum | 0.500–200 | <15 | <15 | 99.2–110.9 |
| MCC-DM1 | Cynomolgus Serum | 1.00–500 | <15 | <15 | 99.2–110.9 |
| Lys-MCC-DM1 | Cynomolgus Serum | 2.00–1000 | <15 | <15 | 99.2–110.9 |
| Lys-MCC-DM1 | In vitro samples | 1–100 nM | - | - | Good linearity (r² > 0.995) |
Mechanism of Action: DM1-Containing ADC
The cytotoxic effect of ADCs utilizing DM1 is initiated by the binding of the antibody to its target antigen on the tumor cell surface, followed by internalization.
Caption: Mechanism of action of a DM1-based ADC.
Upon internalization, the ADC is trafficked to the lysosome, where the antibody portion is degraded, releasing the active catabolite, Lys-SMCC-DM1.[7][8][9] This catabolite then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[7][10]
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis in a drug development setting.[1] Accurate measurement of this key catabolite is vital for characterizing the in vivo behavior of SMCC-DM1-containing ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DM1-Containing ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays for Antibody-Drug Conjugates (ADCs) containing the cytotoxic payload DM1, a potent maytansinoid tubulin inhibitor.
Introduction to DM1-Containing ADCs
Antibody-Drug Conjugates are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule.[1][2][3] ADCs containing DM1, such as Ado-trastuzumab emtansine (T-DM1), are designed to selectively deliver DM1 to tumor cells that overexpress a specific target antigen, thereby minimizing systemic toxicity.[2][4][5]
Mechanism of Action
The primary mechanism of action for DM1-containing ADCs involves a multi-step process that leads to cell cycle arrest and apoptosis.[4][6] This process is initiated by the binding of the ADC's antibody component to its target antigen on the cancer cell surface.
-
HER2-Dependent Pathway: For ADCs like T-DM1, the antibody component (trastuzumab) binds to the HER2 receptor.[2][7] The ADC-receptor complex is then internalized through endocytosis.[2][4] Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[4][7] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[4][6]
-
HER2-Independent Cytotoxicity: Interestingly, studies have revealed a novel mechanism of off-target toxicity where the DM1 payload of T-DM1 can directly interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, such as hepatocytes.[7][8] This interaction can cause cell membrane damage, leading to calcium influx, microtubule disorganization, and apoptosis, independent of HER2 expression.[7][8]
Below is a diagram illustrating the HER2-dependent mechanism of action for a DM1-containing ADC.
Key In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of DM1-containing ADCs. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction.
Cell Viability/Metabolic Assay (MTS Assay)
MTS assays are colorimetric assays that measure the metabolic activity of viable cells as an indicator of cell viability.[9] In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product that can be quantified by measuring its absorbance.[9]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed target cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a predetermined optimal density (typically 1,000–10,000 cells/well) in a final volume of 50 µL of culture medium.[10][11] Include wells with medium only for background control.[10]
-
ADC Treatment: Prepare serial dilutions of the DM1-containing ADC. Add 50 µL of the ADC dilutions to the appropriate wells. For control wells, add 50 µL of fresh medium.[10]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 48 to 144 hours.[10]
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[9]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[9]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Membrane Integrity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[12][13]
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the DM1-ADC as described for the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes.[15] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[15][16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[17][18][19]
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the DM1-ADC as described previously.[20] Include appropriate controls (untreated cells and a positive control for apoptosis induction).[20]
-
Incubation: Incubate the plate for the desired time to induce apoptosis.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 3 hours.[18]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.[20]
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Express the results as fold-change in caspase activity compared to the untreated control.
-
Data Presentation
Quantitative data from in vitro cytotoxicity assays for DM1-containing ADCs are typically summarized in tables to facilitate comparison of their potency across different cell lines.
Table 1: Summary of In Vitro Cytotoxicity of DM1-Containing ADCs
| ADC | Target Antigen | Cell Line | Assay Type | Incubation Time (hours) | IC50 | Reference |
| T-DM1 | HER2 | SK-BR-3 | Viability | 72 | 0.007-0.018 µg/mL | [21] |
| T-DM1 | HER2 | BT-474 | Viability | 72 | 0.085-0.148 µg/mL | [21] |
| T-DM1 | HER2 | NCI-N87 | Viability | 144 | 82 ± 10 pmol/L | [22] |
| T-DM1 | HER2 | HCC1954 | Viability | 144 | 33 ± 20 pmol/L | [22] |
| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 | Viability | 96 | 0.06 nmol/L | [5] |
| Anti-CD30-MCC-DM1 | CD30 | HH | Viability | 96 | <0.13 nmol/L | [5] |
| Anti-CD30-MCC-DM1 | CD30 | L428 | Viability | 96 | <0.13 nmol/L | [5] |
| Anti-DLL4-DM1 (HLmD4) | DLL4 | HUVEC | MTT | Not Specified | 37.45 nM | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay type, and incubation time.
Conclusion
The in vitro cytotoxicity assays described in these application notes are essential tools for the preclinical evaluation of DM1-containing ADCs. By employing a combination of assays that measure different aspects of cell death, researchers can gain a comprehensive understanding of the potency and mechanism of action of their ADC candidates, facilitating the selection of promising therapeutics for further development.
References
- 1. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 2. onclive.com [onclive.com]
- 3. marinbio.com [marinbio.com]
- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 5. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two engineered site-specific antibody-drug conjugates, HLmD4 and HLvM4, have potent therapeutic activity in two DLL4-positive tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. ulab360.com [ulab360.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 20. FAQ: Caspase-Glo® 3/7 Assay System [promega.sg]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (Rac)-Lys-SMCC-DM1 as a Reference Standard in ADC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) linked to a potent small-molecule drug (payload) via a chemical linker. The characterization of ADCs is a complex analytical challenge due to their heterogeneity, which arises from variations in the drug-to-antibody ratio (DAR) and the site of conjugation.
(Rac)-Lys-SMCC-DM1 is the racemate of Lys-SMCC-DM1, a key catabolite of the FDA-approved ADC, Trastuzumab Emtansine (Kadcyla®). In this ADC, the anti-HER2 antibody Trastuzumab is linked to the microtubule-inhibiting agent DM1 via the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is conjugated to lysine residues on the antibody.[1][2] Upon internalization and lysosomal degradation of the ADC, Lys-SMCC-DM1 is one of the active metabolites that can inhibit tubulin polymerization.[1][3]
Given its defined chemical structure and relevance as a critical catabolite, this compound serves as an essential reference standard in various stages of ADC research and development. It is particularly crucial for the development and validation of bioanalytical methods to study the pharmacokinetics (PK), stability, and metabolism of lysine-linked ADCs.[2][4] These application notes provide detailed protocols for utilizing this compound as a reference standard for the quantitative analysis of ADC catabolites in biological matrices.
Data Presentation
The use of a well-characterized reference standard like this compound is fundamental for generating accurate and reproducible quantitative data. Below is a representative table summarizing the performance of a calibration curve established using this compound for the quantification of Lys-SMCC-DM1 in a biological matrix by LC-MS/MS.
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Lys-SMCC-DM1 | Cynomolgus Serum | 2.00 - 1000 | >0.995 | 2.00 | 1000 | <15% | 99.2 - 110.9% |
Table 1: Representative calibration curve and validation parameters for the quantification of Lys-SMCC-DM1 using this compound as a reference standard in cynomolgus serum by LC-MS/MS. Data is based on typical performance characteristics reported in the literature.[2][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for the generation of calibration curves and quality control (QC) samples.
Materials:
-
This compound reference standard[1]
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Purified water, LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Polypropylene microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the this compound powder.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 100 µL) and vortex to ensure complete dissolution.
-
Bring the final volume to 1 mL with ACN in a volumetric flask to obtain a 1 mg/mL stock solution.
-
Aliquot the stock solution into polypropylene tubes and store at -20°C or -80°C for long-term stability.[1]
-
-
Working Standard Solution Preparation:
-
Prepare a series of intermediate stock solutions by serially diluting the main stock solution with a 50:50 (v/v) ACN:water mixture.
-
From the intermediate stock solutions, prepare the working standard solutions for the calibration curve (e.g., ranging from 2 ng/mL to 1000 ng/mL) and QC samples (low, mid, and high concentrations) by diluting with the appropriate biological matrix (e.g., cynomolgus serum).[2]
-
Protocol 2: Quantitative Analysis of Lys-SMCC-DM1 in Serum by LC-MS/MS
This protocol outlines a method for the quantification of the ADC catabolite Lys-SMCC-DM1 in serum samples using a calibration curve generated with this compound.
Materials:
-
Serum samples (e.g., from pharmacokinetic studies)
-
This compound calibration standards and QC samples (prepared as in Protocol 1)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Purified water with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of Lys-SMCC-DM1, if available)
-
Protein precipitation solvent (e.g., cold ACN)
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., Phenomenex C8, 50 x 2.0 mm, 5 µm)[2][5]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a linear gradient from 5% to 95% B over 3 minutes).
-
Injection Volume: 10 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor and product ion transitions for Lys-SMCC-DM1 and the internal standard by infusing the pure compounds.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of Lys-SMCC-DM1 in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in SMCC-DM1 conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in SMCC-DM1 conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during SMCC-DM1 conjugation, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my final drug-to-antibody ratio (DAR) consistently low?
A low DAR is a common issue that can stem from several factors throughout the two-step conjugation process.[1] The primary areas to investigate are the reactivity of the antibody's amine groups, the integrity and reactivity of the SMCC linker and DM1 payload, and the reaction conditions.[2]
Potential Causes and Solutions:
-
Inefficient Antibody Modification (Activation Step):
-
Cause: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines (e.g., lysine residues) on the antibody.[3] If these amine groups are inaccessible or if the reaction conditions are suboptimal, the initial activation of the antibody with the linker will be inefficient.
-
Solution: Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5.[2] Buffers containing primary amines like Tris will compete with the antibody for reaction with the SMCC linker.[2] Verify that the molar excess of SMCC to the antibody is appropriate (see Table 2).
-
-
Hydrolysis of SMCC Linker:
-
Cause: The NHS ester and the maleimide group of the SMCC linker are susceptible to hydrolysis, especially in aqueous buffers.[4] This hydrolysis renders the linker inactive.
-
Solution: Prepare the SMCC stock solution in a dry organic solvent like DMSO or DMF immediately before use.[2][5] Minimize the time the linker is in an aqueous buffer before the addition of the antibody.
-
-
Inactive DM1 Payload:
-
Cause: The thiol group on the DM1 payload is necessary for its reaction with the maleimide group of the SMCC-activated antibody. Oxidation of this thiol group can occur, leading to inactive DM1.
-
Solution: Ensure proper storage of the DM1 payload under inert gas and protected from light. Use fresh, high-quality DM1 for conjugation.
-
-
Suboptimal Conjugation Reaction Conditions:
-
Cause: The reaction between the maleimide group of the activated antibody and the thiol group of DM1 is pH-dependent.[4] The reaction is most efficient within a pH range of 6.5 to 7.5.[4]
-
Solution: After activating the antibody with SMCC, perform a buffer exchange into a thiol reaction buffer with a pH between 6.5 and 7.5.[3] This step also serves to remove excess, unreacted SMCC.[3]
-
Q2: My antibody is aggregating after conjugation. What are the possible causes and solutions?
Antibody aggregation is a significant issue, often resulting from the increased hydrophobicity of the ADC after conjugation with the DM1 payload.[4]
Potential Causes and Solutions:
-
High Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Nature of the SMCC-DM1:
-
Cause: Both the SMCC linker (specifically the cyclohexane ring) and the DM1 payload are hydrophobic, contributing to the potential for aggregation.[4]
-
Solution: Consider including organic co-solvents (e.g., DMSO, propylene glycol) in the reaction buffer to improve the solubility of the drug-linker and the resulting ADC. Perform conjugation at a lower temperature (e.g., 4°C) for a longer duration to potentially reduce aggregation.
-
-
Improper Buffer Conditions:
-
Cause: The choice of buffer and excipients can influence ADC stability and aggregation.[4]
-
Solution: Screen different buffer formulations for the final ADC product. Excipients such as polysorbate 20 or sucrose can help stabilize the ADC and prevent aggregation.
-
Q3: How can I confirm the reactivity of my reagents before starting the conjugation?
Verifying the quality and reactivity of your starting materials is a critical step to prevent low yield.
-
Antibody:
-
SMCC Linker:
-
Action: Due to its moisture sensitivity, it is best to use fresh SMCC from a reputable supplier. Always dissolve it in a dry organic solvent immediately before use.[2]
-
-
DM1 Payload:
-
Action: The quality of the DM1 payload can be assessed by analytical techniques such as HPLC and Mass Spectrometry to confirm its purity and molecular weight.
-
Experimental Workflows and Diagrams
Visualizing the experimental process can help in identifying potential areas for error.
Caption: Workflow for SMCC-DM1 antibody-drug conjugate (ADC) preparation.
Caption: Troubleshooting decision tree for low DAR in SMCC-DM1 conjugation.
Quantitative Data Summary
The following tables provide recommended starting conditions for SMCC-DM1 conjugation reactions. These may require optimization for your specific antibody.
Table 1: Troubleshooting Summary for Low DAR
| Parameter | Potential Issue | Recommendation | Reference |
| Antibody Buffer (Activation) | Presence of primary amines (e.g., Tris) | Use an amine-free buffer like PBS. | [2] |
| pH (Activation) | pH is too low or too high | Maintain pH between 7.2 and 7.5. | [2][3] |
| SMCC Linker | Hydrolysis due to moisture | Prepare a fresh stock solution in dry DMSO or DMF immediately before use. | [2][5] |
| pH (Conjugation) | pH is outside the optimal range | Perform conjugation in a buffer with a pH between 6.5 and 7.5. | [4] |
| Reagent Removal | Excess SMCC quenches DM1 | Ensure complete removal of unreacted SMCC after the activation step using a desalting column or TFF. | [3] |
Table 2: Recommended Reaction Conditions & Molar Ratios
| Step | Parameter | Recommended Value | Reference |
| Antibody Preparation | Concentration | 1-10 mg/mL | [3][4] |
| Activation | SMCC:Antibody Molar Ratio | 5:1 to 20:1 | [11] |
| Incubation Time | 30-60 minutes at Room Temperature | [2] | |
| Conjugation | DM1:Antibody Molar Ratio | 1.5 to 5-fold excess over available maleimide groups | [3] |
| Incubation Time | 1-4 hours at Room Temperature | [2][11] | |
| Quenching (Optional) | Quenching Reagent | L-cysteine or N-acetylcysteine (1 mM final concentration) | [3] |
Key Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-linked species.[1] ADCs with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column.
-
Column: A HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug (e.g., 252 nm for DM1).
-
Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of DM1 molecules conjugated (DAR 0, DAR 2, DAR 4, etc.). The average DAR can be calculated by integrating the peak areas and using a weighted average.
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC-HPLC)
Size Exclusion Chromatography (SEC) is the standard method to quantify high molecular weight species (aggregates) and fragments in the final ADC product.[9]
-
Column: A SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while peaks eluting later represent fragments. The percentage of aggregate is calculated by dividing the aggregate peak area by the total peak area. A successful conjugation should result in less than 5% aggregation.[8]
Frequently Asked Questions (FAQs)
Q: What is the expected average DAR for an SMCC-DM1 conjugation? A: The target DAR can vary depending on the antibody and the therapeutic indication. However, a typical average DAR for lysine-conjugated ADCs like those using SMCC-DM1 is between 2 and 4.[7][8] Higher DARs can lead to increased aggregation and faster clearance from circulation.[1][7]
Q: Why must I use an amine-free buffer for the antibody activation step? A: The NHS ester of the SMCC linker reacts with primary amines.[3] If your buffer contains primary amines, such as Tris or glycine, the buffer components will compete with the lysine residues on your antibody, leading to inefficient activation of the antibody and a lower yield of the desired ADC.[2]
Q: How should I store my SMCC and DM1 reagents? A: SMCC is moisture-sensitive and should be stored in a desiccator at -20°C.[2] DM1 is light-sensitive and prone to oxidation; it should be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[5] For both reagents, it is advisable to aliquot them upon receipt to avoid repeated freeze-thaw cycles.
Q: What is the purpose of quenching the reaction with L-cysteine? A: After the conjugation of DM1 to the activated antibody, there may be unreacted maleimide groups remaining on the antibody surface. Adding a quenching reagent like L-cysteine, which contains a free thiol, will cap these unreacted maleimides.[3] This prevents them from reacting with other molecules, which can improve the homogeneity and stability of the final ADC product.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Antibody Aggregation During SMCC Linker Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with antibody aggregation during SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during SMCC conjugation that may lead to antibody aggregation.
Issue 1: Antibody precipitation is observed immediately after adding the SMCC linker solution.
-
Question: Why is my antibody precipitating as soon as I add the SMCC linker, and what can I do to prevent this?
-
Answer: Immediate precipitation upon the addition of SMCC is often due to the hydrophobic nature of the SMCC linker and the organic solvent (typically DMSO or DMF) used to dissolve it.[1][2] High concentrations of organic solvent can destabilize the antibody, leading to aggregation.[3]
Troubleshooting Actions:
-
Reduce Organic Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10%.[3][4] Add the SMCC solution dropwise to the antibody solution while gently vortexing to ensure rapid and uniform mixing.[1]
-
Use a Water-Soluble Alternative: Consider using a water-soluble analog of SMCC, such as Sulfo-SMCC.[1][2] Sulfo-SMCC is soluble in aqueous buffers, eliminating the need for organic solvents that can cause antibody precipitation.[5]
-
Optimize Antibody Concentration: Very high antibody concentrations can increase the likelihood of aggregation.[6] Try reducing the antibody concentration.
-
Issue 2: The final antibody-drug conjugate (ADC) shows high levels of aggregation.
-
Question: My final ADC product is aggregated. What are the potential causes and how can I mitigate this?
-
Answer: Aggregation in the final ADC product can stem from several factors, including the increased hydrophobicity of the drug-linker conjugate, over-conjugation, and improper reaction conditions.[7] The SMCC linker itself has a cyclohexyl ring that contributes to its hydrophobicity, which can promote aggregation when conjugated to the antibody.[7]
Troubleshooting Actions:
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, which is a major driver of aggregation.[7] Reduce the molar excess of the SMCC linker or shorten the reaction time to achieve a lower, more controlled DAR.[3]
-
Control Reaction Conditions:
-
pH: Maintain the pH for the maleimide-thiol reaction between 6.5 and 7.5.[3][7] Deviating from this range can lead to side reactions and increased aggregation.
-
Temperature: Performing the reaction at 4°C overnight instead of at room temperature for a shorter period may help reduce aggregation, especially for proteins that are less stable at higher temperatures.[6]
-
-
Buffer Composition: The choice of buffer can influence ADC stability. Ensure the buffer is free of primary amines (like Tris) and thiols during the respective reaction steps.[1][8] The inclusion of certain excipients may help prevent aggregation.[6]
-
Antibody Purity: Ensure the starting antibody has a purity of over 95%.[6][7] Impurities can interfere with the conjugation reaction and contribute to aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two steps of the SMCC conjugation reaction?
A1: The two-step SMCC conjugation process has different optimal pH ranges for each reaction:
-
Step 1 (NHS-ester reaction with amines): This reaction should be performed in an amine-free buffer at a pH of 7.0 to 9.0.[3] A commonly used pH is between 7.2 and 7.5.[1][5]
-
Step 2 (Maleimide reaction with sulfhydryls): The maleimide group reacts specifically with sulfhydryl groups within a pH range of 6.5 to 7.5.[3][7]
Q2: How should I prepare my antibody before conjugation?
A2: Proper antibody preparation is critical for successful conjugation and to minimize aggregation.
-
Purity: The antibody should have a purity of >95%.[6]
-
Buffer Exchange: The antibody must be in a suitable buffer that is free of primary amines (e.g., Tris or glycine) and thiols (e.g., DTT or β-mercaptoethanol).[1][8] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is commonly recommended.[1] Use a desalting column or centrifugal purification for buffer exchange.[8]
-
Concentration: The antibody concentration should typically be between 1-10 mg/mL.[6][7]
Q3: How can I optimize the molar ratio of SMCC to my antibody to minimize aggregation?
A3: Using an excessive molar ratio of SMCC to your antibody can lead to over-conjugation, which increases hydrophobicity and the risk of aggregation.[1] The optimal ratio depends on the antibody concentration. The following table provides a starting point for optimization.[1]
| Antibody Concentration | Recommended Molar Excess (SMCC:Antibody) |
| > 1 mg/mL | 5x to 20x |
| < 1 mg/mL | 20x to 50x |
Q4: What should I do if my antibody requires reduction of disulfide bonds to expose thiol groups?
A4: If disulfide bond reduction is necessary to generate free thiols for conjugation, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6] TCEP is advantageous because excess TCEP does not need to be removed before adding the maleimide reagent.[6] If a thiol-containing reducing agent like DTT is used, it is crucial to remove it completely before the maleimide conjugation step.[3]
Q5: How can I purify the final antibody conjugate and remove aggregates?
A5: Purification is essential to remove unreacted linker, drug, and any aggregates that may have formed.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the monomeric ADC from smaller molecules and larger aggregates.[][10]
-
Affinity Chromatography: Protein A or Protein G chromatography can be used to purify the antibody conjugate.[]
-
Tangential Flow Filtration (TFF): This method is scalable and efficient for buffer exchange and removing small molecule impurities.[10]
Experimental Protocols
Protocol 1: Two-Step SMCC Conjugation
This protocol outlines the general steps for conjugating a thiol-containing molecule to an amine-containing antibody using SMCC.
Materials:
-
Amine-containing antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing molecule
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine)
Procedure:
Step 1: Activation of Antibody with SMCC
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF.
-
Add the desired molar excess of the SMCC stock solution to the antibody solution. Add the SMCC solution slowly with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
Immediately remove excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer at pH 6.5-7.5.[1]
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Molecule
-
Add the thiol-containing molecule to the purified maleimide-activated antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.[10]
-
Purify the final antibody conjugate using an appropriate method like SEC to remove unreacted components and aggregates.[10]
Visualizations
Caption: Experimental workflow for a two-step SMCC conjugation.
Caption: Factors contributing to antibody aggregation during SMCC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nanocomposix.com [nanocomposix.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Thiol-Maleimide Linkage Stability in ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiol-maleimide linkages in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is the thiol-maleimide linkage a concern for ADC stability?
The conventional thiosuccinimide linkage formed between a cysteine residue on an antibody and a maleimide-containing linker-drug is susceptible to a retro-Michael reaction under physiological conditions.[1][2] This reaction is essentially a reversal of the initial conjugation, leading to the premature release of the linker-drug from the antibody.[2][3][4] This deconjugation can be facilitated by endogenous thiols like glutathione and albumin.[2][5][6]
Q2: What are the primary consequences of an unstable thiol-maleimide linkage?
An unstable linkage can lead to several adverse outcomes:
-
Reduced Therapeutic Efficacy: Premature release of the cytotoxic payload before the ADC reaches the target tumor cell lowers the concentration of the active drug at the site of action.[7]
-
Increased Off-Target Toxicity: The released linker-payload can circulate systemically and be taken up by healthy tissues, potentially causing toxicity.[2][8]
-
Altered Pharmacokinetics: Deconjugation changes the drug-to-antibody ratio (DAR) of the ADC population in circulation, leading to a heterogeneous mixture with varying pharmacological profiles.[9]
Q3: What are the main strategies to improve the stability of the thiol-maleimide linkage?
There are two primary strategies to mitigate the instability of the thiosuccinimide bond:
-
Post-Conjugation Succinimide Ring Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened maleamic acid derivative.[10] This ring-opened form is resistant to the retro-Michael reaction, thus locking the payload onto the antibody.[1][3]
-
Use of Next-Generation Maleimides (NGMs): These are engineered maleimide derivatives designed to enhance stability.[9][11] Examples include N-aryl substituted maleimides that accelerate hydrolysis and disulfide re-bridging reagents that create a more stable connection.[1][12]
Q4: What are "self-hydrolyzing" maleimides?
Self-hydrolyzing maleimides are linker designs that incorporate a basic amino group adjacent to the maleimide.[3] This group acts as an intramolecular catalyst, promoting rapid hydrolysis of the thiosuccinimide ring at physiological pH, which in turn prevents deconjugation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and stability assessment of maleimide-based ADCs.
| Problem | Possible Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation | Incomplete Reduction of Antibody Disulfides: If conjugating to native cysteines, disulfide bonds may not be fully reduced.[13] | - Ensure sufficient molar excess and incubation time with the reducing agent (e.g., TCEP, DTT).- If using DTT, it must be removed before adding the maleimide reagent to prevent it from competing with the antibody's thiols.[14] |
| Maleimide Instability/Hydrolysis: The maleimide reagent may have hydrolyzed prior to conjugation. | - Prepare maleimide stock solutions in anhydrous DMSO or DMF and use them promptly.[14][15]- For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage.[14] | |
| Thiol Re-oxidation: Free thiols on the antibody can re-form disulfide bonds before conjugation. | - Degas buffers to remove oxygen.[14]- Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[14] | |
| Incorrect pH: The reaction rate is pH-dependent. At pH below 6.5, the reaction slows significantly.[14] | - Perform the conjugation in a buffer with a pH between 6.5 and 7.5.[] | |
| Premature Payload Loss in Plasma Stability Assays | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing reversal.[2][7] | - Implement Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote succinimide ring-opening.[13][]- Use a Stabilization-Engineered Maleimide: Synthesize the linker-payload using a self-hydrolyzing maleimide or an N-aryl maleimide to accelerate hydrolysis.[1][3] |
| Thiol Exchange with Plasma Proteins: Endogenous thiols (e.g., from albumin) are displacing the linker-drug.[6][8] | - This is a direct consequence of the retro-Michael reaction. Stabilization via hydrolysis is the most effective countermeasure.[1] | |
| Formation of Thiazine Impurity | N-terminal Cysteine Reaction: Occurs when conjugating to an unprotected N-terminal cysteine, where the adjacent amine attacks the succinimide ring.[17] | - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[14][17]- If possible, avoid designs that require conjugation to an N-terminal cysteine. Acetylation of the N-terminus can also prevent this side reaction.[14][17] |
Data Presentation: Comparative Stability of Linkers
The stability of ADCs is significantly influenced by the linker chemistry. The following tables provide a comparative overview of stability data for different maleimide-based linkers.
Table 1: Impact of Succinimide Ring Hydrolysis on ADC Stability
| ADC Linker Type | Condition | % Payload Loss | Reference |
| Unhydrolyzed Succinimide | Thiol-mediated deconjugation assay | >70% after 7 days | [7] |
| Hydrolyzed Succinimide (Ring-Opened) | Thiol-mediated deconjugation assay | <10% after 7 days | [7] |
| Unhydrolyzed Succinimide | Incubation in human plasma | Significant deconjugation | [7] |
| Hydrolyzed Succinimide (Ring-Opened) | Incubation in human plasma | Minimal deconjugation | [7] |
Table 2: Stability Comparison of Maleimide Derivatives in Thiol Challenge Assay
| Maleimide Derivative | Condition | % Substrate Loss (21 days) | Reference |
| Conventional Maleimide-Thiol Adduct | Incubation with excess Glutathione (GSH) | ~10% | [18] |
| Maleamic Methyl Ester-Based Adduct | Incubation with excess Glutathione (GSH) | ~1.8% | [18] |
Experimental Protocols & Visual Guides
Mechanism of Thiol-Maleimide Instability and Stabilization
The following diagram illustrates the competing reaction pathways for a thiosuccinimide linkage: the reversible retro-Michael reaction leading to instability, and the irreversible hydrolysis that leads to a stable conjugate.
References
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 17. bachem.com [bachem.com]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control and Optimize Drug-to- Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the control and optimization of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1][2][3] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, pharmacokinetics (PK), and overall stability.[1][2][3][4] An optimal DAR is crucial for balancing the delivery of a potent cytotoxic payload to target cancer cells while minimizing off-target toxicity.[2] A low DAR may lead to reduced potency, whereas a high DAR can result in increased toxicity, faster clearance from circulation, and a greater propensity for aggregation.[2][4]
Q2: What are the primary strategies for controlling the DAR during ADC manufacturing?
Several strategies can be employed to control the DAR, broadly categorized as follows:
-
Site-Specific Conjugation: This advanced approach involves engineering specific sites on the antibody, such as unnatural amino acids or specific cysteine or lysine residues, for precise drug attachment.[1] This method yields a more homogeneous ADC product with a well-defined DAR.[1][5]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at specific sites with high reproducibility, offering excellent control over the DAR.[1]
-
Stochastic (Random) Conjugation: This traditional method involves the random conjugation of drug-linkers to native amino acid residues, typically lysines or cysteines (from reduced interchain disulfides). While more straightforward, it often results in a heterogeneous mixture of ADC species with a distribution of DAR values.
-
Process Control and Optimization: Regardless of the conjugation strategy, precise control over reaction parameters is essential.[1] This includes:
-
Stoichiometry: Careful control of the molar ratio of the drug-linker to the antibody.[1][6]
-
Reaction Conditions: Optimization of pH, temperature, and reaction time.[1][7]
-
Reducing Agent Concentration (for cysteine conjugation): The concentration of the reducing agent (e.g., TCEP or DTT) directly impacts the number of available thiol groups for conjugation.[8][9]
-
Q3: How does the choice of linker and payload affect the DAR and overall ADC properties?
The physicochemical properties of the linker and payload significantly influence both the achievable DAR and the characteristics of the final ADC:
-
Hydrophobicity: Many cytotoxic payloads are hydrophobic.[7] High DAR values with hydrophobic drugs can increase the overall hydrophobicity of the ADC, leading to aggregation, poor solubility, and rapid clearance from the body.
-
Linker Design: The linker's design can help mitigate some of these challenges. For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can improve solubility and allow for a higher DAR without inducing aggregation.[8] The linker also determines the drug release mechanism (cleavable vs. non-cleavable) at the target site.[1]
Q4: What are the common analytical techniques used to characterize the DAR?
Several analytical methods are used to determine the average DAR and the distribution of different DAR species. The choice of technique depends on the ADC's characteristics and the desired level of detail.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining DAR distribution.[12][13] It separates ADC species based on their hydrophobicity, with higher DAR species eluting later.[5][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify different light and heavy chain species with varying drug loads after the ADC is reduced.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed characterization by offering accurate mass measurements of the intact ADC and all conjugated species, allowing for unambiguous identification of each DAR species.[10][13][]
-
UV/Vis Spectroscopy: This is a simple and rapid method for determining the average DAR.[10][] It relies on the distinct absorbance maxima of the antibody and the drug payload.[10][11]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and recommended solutions.
Issue 1: Low Average DAR Despite Correct Stoichiometry
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker.[7] |
| Inefficient Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT).[8] You can also increase the incubation time or temperature to enhance reduction efficiency, while carefully monitoring for antibody denaturation.[8] |
| Inactive or Degraded Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock.[7] Ensure proper storage and handling to prevent degradation. |
| Interfering Buffer Components | Some buffer additives can interfere with the conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[7] |
| Poor Solubility of Drug-Linker | For hydrophobic drug-linkers, dissolve them in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[8] |
Issue 2: High Average DAR and Product Aggregation
| Possible Causes | Troubleshooting Steps |
| High Molar Excess of Drug-Linker | Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction.[7] |
| Hydrophobicity of the Payload | A high DAR of a hydrophobic drug can increase the ADC's overall hydrophobicity, leading to aggregation.[7] Consider using a more hydrophilic linker or exploring site-specific conjugation to control the placement of the payload. |
| Harsh Reaction or Formulation Conditions | Perform the conjugation at a lower temperature or for a shorter duration.[7] Screen different formulation buffers (e.g., varying pH, including excipients) to find conditions that minimize aggregation.[7] |
| Inappropriate Purification Methods | Stresses during purification can induce aggregation. Optimize the purification workflow, such as using size exclusion chromatography (SEC) to remove aggregates.[6][8] |
Issue 3: Inconsistent DAR Values Between Batches
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials | Thoroughly characterize all starting materials, including the antibody and drug-linker, to ensure consistent quality for each batch.[7] |
| Lack of Precise Control Over Reaction Parameters | Implement strict process controls to carefully monitor and regulate all reaction parameters, such as pH, temperature, and reaction time, to ensure reproducibility.[7] |
| Inconsistent Purification Protocol | Standardize the purification method for all batches to avoid enriching different DAR species in different preparations.[7] |
| Inconsistent Antibody Reduction | For cysteine conjugation, tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[8] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.[5]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.[5]
-
Chromatographic System:
-
Gradient Elution: Start with a high concentration of mobile phase A and apply a linear gradient to a high concentration of mobile phase B over a defined period (e.g., 30 minutes). This will elute the ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[5]
-
Data Analysis:
Protocol 2: Average DAR Determination by UV/Vis Spectroscopy
Objective: To rapidly determine the average DAR of an ADC population.[10]
Principle: This technique utilizes the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each component can be determined.[10]
Methodology:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the antibody at 280 nm and the wavelength of maximum absorbance of the drug (λmax), and the extinction coefficient of the drug at 280 nm and its λmax.
-
Measure Absorbance: Record the UV/Vis spectrum of the purified ADC solution and measure the absorbance at 280 nm and the drug's λmax.
-
Calculate Concentrations and DAR: Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.
A simplified representation of the calculation: Concentration_Antibody = (A280_ADC - (ε_Drug_280 / ε_Drug_λmax) * Aλmax_ADC) / ε_Antibody_280 Concentration_Drug = Aλmax_ADC / ε_Drug_λmax Average DAR = Concentration_Drug / Concentration_Antibody
Visualizations
Caption: General Workflow for ADC Conjugation and DAR Analysis.
Caption: Logic Diagram for Troubleshooting Inconsistent DAR.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. genscript.com [genscript.com]
- 3. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges with SMCC linker hydrolysis and side reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to address challenges with Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker hydrolysis and associated side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step conjugation reaction using SMCC?
A1: The optimal pH for SMCC conjugation represents a balance between the reactivity of the NHS ester and the maleimide group while minimizing hydrolysis.[1] The first step, the reaction of the NHS ester with primary amines, is most efficient at a pH range of 7.0-9.0.[2][3] However, the hydrolysis of the NHS ester increases significantly with pH.[4][5] The second step, the reaction of the maleimide group with sulfhydryl groups, is optimal between pH 6.5 and 7.5.[3][6] Above pH 7.5, the maleimide group not only begins to hydrolyze but can also react with amines.[3][4] Therefore, a pH range of 7.2-7.5 is generally recommended for the overall two-step conjugation process to achieve a good balance between reactivity and stability for both functional groups.[4][5]
Q2: My SMCC reagent precipitated out of my aqueous buffer. What should I do?
A2: SMCC has limited solubility in aqueous buffers.[7] To avoid precipitation, it is recommended to first dissolve the SMCC in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM) immediately before use.[5][7] This stock solution can then be added to your aqueous reaction mixture.[7] It is important to keep the final concentration of the organic solvent below 10% to prevent denaturation of most proteins.[5][8] For applications that cannot tolerate organic solvents, consider using a water-soluble analog like Sulfo-SMCC.[7][9]
Q3: What is the difference between SMCC and Sulfo-SMCC?
A3: The primary difference between SMCC and Sulfo-SMCC is the presence of a sulfonate group on the N-hydroxysuccinimide ring of Sulfo-SMCC.[9] This sulfonate group imparts water solubility, allowing conjugation reactions to be performed in entirely aqueous buffers without the need for organic solvents.[9] This can be advantageous for preserving the native structure and function of proteins that are sensitive to organic solvents.[9] The reaction chemistry of the NHS ester and maleimide groups remains the same for both crosslinkers.[5]
Q4: How can I quench the SMCC conjugation reaction?
A4: To stop the reaction, you can add quenching reagents that react with the unreacted functional groups of SMCC.
-
NHS Ester Quenching: To quench the NHS ester reaction, add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[4]
-
Maleimide Quenching: To quench unreacted maleimide groups, add a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol.[4][7] The concentration of the quenching reagent should be several times higher than the initial concentration of sulfhydryl groups on your molecule.[6]
Q5: Can I store a maleimide-activated protein for later use?
A5: Yes, one of the advantages of the cyclohexane ring in the SMCC linker is that it provides stability to the maleimide group, reducing its rate of hydrolysis.[1][5] This feature allows for the preparation and even lyophilization of maleimide-activated proteins for storage and later conjugation to a sulfhydryl-containing molecule.[1][3][5] For short-term storage, maleimide-activated proteins have been shown to be stable at 4°C for 64 hours in 0.1 M sodium phosphate buffer (pH 7).[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester is sensitive to hydrolysis, especially at higher pH. | Prepare the SMCC solution in a dry organic solvent (DMSO or DMF) immediately before use. Perform the amine reaction at a pH between 7.2 and 7.5.[4] |
| Hydrolysis of Maleimide Group: The maleimide group can hydrolyze at pH values above 7.5. | Ensure the sulfhydryl reaction is performed at a pH between 6.5 and 7.5.[4] | |
| Competing Reactions with Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the target molecules. | Use non-amine, non-sulfhydryl buffers such as phosphate-buffered saline (PBS).[4][5] | |
| Insufficient Molar Excess of SMCC: A low ratio of SMCC to your protein can lead to incomplete modification. | Use a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein.[2][8] | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein surface with the hydrophobic SMCC crosslinker can lead to aggregation. | Reduce the molar excess of SMCC used in the reaction.[4] |
| Inappropriate Buffer Conditions: The buffer pH being close to the isoelectric point (pI) of the protein can decrease its solubility. | Ensure the buffer pH is not close to the pI of the protein. Maintain an appropriate ionic strength.[4] | |
| Low Purity of Final Conjugate | Presence of Unreacted Molecules: Failure to remove excess SMCC and unreacted proteins results in a heterogeneous mixture. | After the first step of activating the amine-containing protein, remove excess, unreacted SMCC using a desalting column.[2][4] Purify the final conjugate using appropriate chromatography techniques. |
| Side Reactions: The maleimide group can react with primary amines at pH > 7.5. The thioether bond can undergo a retro-Michael reaction in the presence of other thiols. | Strictly control the pH of the maleimide reaction to be between 6.5 and 7.5.[11] To create a more stable linkage post-conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0.[11] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using SMCC
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
SMCC Crosslinker
-
Dry DMSO or DMF
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine and sulfhydryl-free)
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH₂: Ensure your Protein-NH₂ is in the Conjugation Buffer. If not, perform a buffer exchange.[7]
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in dry DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
-
Reaction: Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[2][6]
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This is a critical step to prevent the maleimide group from being quenched in the next step.[7]
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Prepare Molecule-SH: Ensure your Molecule-SH has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[7]
-
Conjugation Reaction: Combine the desalted, maleimide-activated Protein-NH₂ with your Molecule-SH. The optimal molar ratio of the two molecules should be determined empirically.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[6][7]
-
Quenching (Optional): To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM and incubate for 15 minutes.[4][7]
Protocol 2: Forced Degradation Study for SMCC-Linked Conjugate
Objective: To evaluate the stability of the SMCC-linked conjugate under stressed conditions to predict its degradation pathways.[1]
Methodology:
-
Sample Preparation: Prepare the SMCC-linked bioconjugate at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Stress Conditions: Aliquot the sample and expose it to a range of stress conditions:
-
pH Stress: Incubate samples in buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0) at a controlled temperature (e.g., 37°C) for defined periods (e.g., 0, 24, 48, 72 hours).[1]
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C) at a constant pH for a defined period.[1]
-
Oxidative Stress: Add a controlled concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate at room temperature.[1]
-
Plasma Stability: Incubate the conjugate in human or animal plasma at 37°C for various time points.[1]
-
-
Sample Analysis: At each time point, collect an aliquot from each stress condition and analyze it using high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify degradation products.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Buffer Conditions for Lysine-SMCC Conjugation
Welcome to the technical support center for lysine-SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step SMCC conjugation reaction?
A1: The two-step SMCC conjugation process involves two distinct reactions, each with its own optimal pH range. For the first step, the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (like the epsilon-amino group of lysine), a pH range of 7.2-8.0 is recommended.[1] The second step, the reaction of the maleimide group with sulfhydryl groups, is most efficient at a pH of 6.5-7.5 to ensure specificity and stability.[2][3][4] A common practice is to perform the entire conjugation at a pH of 7.2-7.5.[2][5]
Q2: What are the recommended buffers for SMCC conjugation?
A2: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly recommended buffer for both steps of the conjugation.[5][6] Other amine-free and sulfhydryl-free buffers are also suitable.[5][7] For the sulfhydryl-containing protein, the addition of 1-5 mM EDTA is recommended to chelate divalent metals and reduce disulfide bond formation.[5][6]
Q3: Are there any buffer components I should avoid?
A3: Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the lysine residues on your protein for reaction with the NHS ester of SMCC.[1][2][5] Similarly, buffers containing sulfhydryl agents, like dithiothreitol (DTT), should be avoided as they will react with the maleimide group.[6]
Q4: How can I stop the SMCC conjugation reaction?
A4: The reaction can be stopped by adding a quenching agent. To quench the NHS ester reaction, a buffer containing primary amines like Tris or glycine can be added to a final concentration of 20-50 mM.[1] To quench the maleimide reaction, a sulfhydryl-containing reagent such as L-cysteine or 2-mercaptoethanol should be added in molar excess to the unreacted maleimide groups.[1][8]
Q5: My protein is precipitating during the conjugation reaction. What could be the cause?
A5: Protein precipitation can be caused by several factors. High concentrations of the SMCC crosslinker, which is hydrophobic, can lead to aggregation.[1] It is also important to ensure that the buffer pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[1] If SMCC was dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid protein denaturation and precipitation.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during lysine-SMCC conjugation, their potential causes, and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugate Yield | Hydrolysis of SMCC: The NHS ester and maleimide groups can hydrolyze in aqueous solutions. SMCC is moisture-sensitive.[6] | Prepare fresh SMCC solutions in a dry organic solvent (DMSO or DMF) immediately before use.[6] Allow the SMCC vial to equilibrate to room temperature before opening to prevent condensation.[6] |
| Inactive Amine or Sulfhydryl Groups: The target functional groups on the proteins may not be accessible or may be oxidized.[6] | Ensure the protein has accessible primary amines. For the sulfhydryl-containing protein, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent before conjugation.[2][7] | |
| Presence of Competing Molecules: Primary amines or sulfhydryls in the buffer will compete with the reaction.[6] | Perform a buffer exchange to remove any interfering substances. Use a recommended buffer such as PBS.[2][6] | |
| Protein Aggregation/Precipitation | High Molar Excess of SMCC: Excessive modification with the hydrophobic SMCC crosslinker can lead to aggregation.[1] | Reduce the molar excess of SMCC used in the reaction. Optimize the ratio empirically.[1] |
| Inappropriate Buffer pH: The pH of the buffer may be close to the protein's isoelectric point (pI).[1] | Adjust the buffer pH to be at least one pH unit away from the pI of the protein. | |
| High Concentration of Organic Solvent: If using SMCC (non-sulfonated), the organic solvent used for dissolution can cause precipitation if the final concentration is too high.[2][9] | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) below 10%.[2][9] Consider using the water-soluble version, Sulfo-SMCC.[1] | |
| Incomplete Quenching | Insufficient Quenching Agent: The amount of quenching agent added was not enough to react with all unreacted SMCC. | Increase the molar excess of the quenching agent. A 10-fold molar excess of L-cysteine over the initial sulfhydryl concentration is a good starting point.[8] |
| Degraded Quenching Agent: Sulfhydryl-containing quenching agents can oxidize over time.[8] | Prepare fresh solutions of the quenching agent before use.[8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your lysine-SMCC conjugation.
Table 1: Recommended pH Ranges for SMCC Reactions
| Reaction Step | Functional Group | Recommended pH Range | Reference |
| Step 1: Amine Reaction | NHS Ester | 7.2 - 8.0 | [1] |
| Step 2: Sulfhydryl Reaction | Maleimide | 6.5 - 7.5 | [2][3][4] |
| Overall Reaction | - | 7.2 - 7.5 | [2][5] |
Table 2: Recommended Molar Excess of SMCC over Amine-Containing Protein
| Protein Concentration | Recommended Molar Excess | Reference |
| < 1 mg/mL | 40-80 fold | [6] |
| 1-4 mg/mL | 20-fold | [6] |
| 5-10 mg/mL | 5-10 fold | [6] |
Table 3: Recommended Reaction Times and Temperatures
| Reaction Step | Temperature | Incubation Time | Reference |
| Step 1: Activation | Room Temperature | 30-60 minutes | [5][6] |
| 4°C | 2-4 hours | [5][6] | |
| Step 2: Conjugation | Room Temperature | 30-60 minutes | [8] |
| 4°C | 2 hours | [3] |
Experimental Protocols
Protocol: Two-Step Lysine-SMCC Conjugation
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Dry, amine-free DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 100 mM L-cysteine
-
Desalting columns
Step 1: Activation of Amine-Containing Protein with SMCC
-
Prepare the amine-containing protein (Protein-NH₂) in Conjugation Buffer at a concentration of 1-5 mg/mL.[1]
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.[6]
-
Add the desired molar excess of the SMCC solution to the protein solution. Refer to Table 2 for guidance.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[5][6]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[5]
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Prepare the sulfhydryl-containing molecule (Molecule-SH) in Conjugation Buffer. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to this step.[2][7]
-
Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Molecule-SH.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3][8]
-
(Optional) To stop the reaction, add a quenching agent. For unreacted maleimide groups, add L-cysteine to a final concentration several-fold higher than the initial sulfhydryl concentration and incubate for 15 minutes.[1][8]
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
Visualizations
Caption: Experimental workflow for a two-step lysine-SMCC conjugation.
Caption: Chemical reaction pathway of lysine-SMCC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. store.sangon.com [store.sangon.com]
methods for quenching unreacted SMCC-DM1 in conjugation reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical step of quenching unreacted SMCC-DM1 in antibody-drug conjugate (ADC) production. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and homogeneity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an SMCC-DM1 conjugation reaction?
The primary purpose of quenching is to cap any unreacted maleimide groups on the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker after it has been conjugated to the antibody.[1] This is a critical step to prevent further, uncontrolled reactions, such as the formation of unwanted antibody crosslinks or reactions with other molecules in the solution. Capping the unreacted maleimides ensures the homogeneity and stability of the final antibody-drug conjugate (ADC).[2]
Q2: What are the most common quenching agents for SMCC-DM1 reactions?
The most widely used quenching agents are sulfhydryl-containing compounds that readily react with the maleimide group.[1] These include:
-
L-cysteine: A frequently cited and effective quenching agent.[1]
-
N-acetyl cysteine: Another common choice used to cap unreacted maleimides.[2][3]
-
2-Mercaptoethanol (BME): An alternative thiol-containing reagent.[1]
-
Dithiothreitol (DTT): A strong reducing agent that can also quench the maleimide reaction.[1]
Q3: When should the quenching agent be added to the reaction?
The quenching agent should be added after the conjugation reaction between the maleimide-activated antibody and the sulfhydryl-containing DM1 payload has reached the desired endpoint.[1] This step terminates the conjugation process.
Q4: How are the quenching agent and other byproducts removed after the reaction is complete?
Post-quenching, it is essential to purify the ADC to remove the excess quenching agent, unreacted SMCC-DM1, and other reaction byproducts.[1] Common purification methods include:
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Incomplete Quenching (Presence of Unreacted Maleimides) | Insufficient molar excess of the quenching agent. | Increase the molar excess of the quenching agent (e.g., up to 50-fold). |
| Degradation of the quenching agent. | Prepare fresh solutions of sulfhydryl-containing quenching agents, as they can oxidize over time.[1] | |
| Insufficient incubation time. | Extend the quenching incubation time to ensure the reaction goes to completion. | |
| Precipitation of the ADC After Adding Quenching Agent | High concentration of the quenching agent altering buffer conditions. | Optimize the concentration of the quenching agent to the minimum effective amount. |
| The final buffer composition is incompatible with the ADC's solubility. | Ensure the final buffer, including the quenching agent, is compatible with your protein. A buffer exchange step after quenching may be necessary.[1] | |
| Use of organic solvents (e.g., DMSO) to dissolve the crosslinker may contribute to aggregation. | Minimize the percentage of organic solvent in the final reaction mixture. | |
| Reduced ADC Stability Post-Purification | Incomplete removal of the quenching agent, which may be a reducing agent. | Optimize the purification method (e.g., desalting, dialysis, or TFF) to ensure complete removal of the quenching agent.[1] |
| The thioether bond formed by the maleimide reaction is susceptible to a retro-Michael reaction, leading to deconjugation.[7][8] | Consider using next-generation maleimides (e.g., N-aryl maleimides) that form more stable conjugates.[7][9] |
Quantitative Data on Quenching Agents
The following table summarizes typical reaction conditions for common quenching agents. Note that optimal conditions may vary depending on the specific antibody, DM1 payload, and reaction scale, requiring empirical optimization.[1]
| Quenching Agent | Typical Molar Excess (relative to initial sulfhydryl concentration) | Typical Incubation Time | Key Considerations |
| L-cysteine | 10 to 50-fold | 15-30 minutes at room temperature | Most commonly used; prepare fresh solutions.[1] |
| N-acetyl cysteine | 40 to 80-fold | 15 minutes at room temperature | Effective alternative to L-cysteine.[3] |
| 2-Mercaptoethanol (BME) | 10 to 50-fold | 15-30 minutes at room temperature | Has a strong odor and should be handled in a fume hood.[1] |
| Dithiothreitol (DTT) | 10 to 50-fold | 15-30 minutes at room temperature | A strong reducing agent that could potentially reduce antibody disulfide bonds, affecting structure and function.[1] |
Experimental Protocols
Protocol: Quenching Unreacted SMCC-DM1 with L-cysteine
This protocol outlines the steps for quenching a typical SMCC-DM1 conjugation reaction using L-cysteine.
Materials:
-
Antibody-SMCC-DM1 conjugation reaction mixture
-
Quenching Buffer: Freshly prepared L-cysteine solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Prepare Quenching Solution: Immediately before use, prepare a stock solution of L-cysteine in the conjugation buffer.
-
Add Quenching Agent: Add the L-cysteine solution to the conjugation reaction mixture to achieve a final concentration that is in molar excess (typically 10 to 50-fold) to the initial concentration of the sulfhydryl-containing DM1.[1]
-
Incubate: Allow the quenching reaction to proceed by incubating the mixture for 15-30 minutes at room temperature with gentle mixing.[1]
-
Purification: Following the incubation, proceed immediately with the purification of the ADC to remove excess L-cysteine, unreacted linker-drug, and other byproducts. This can be achieved using a desalting column or through dialysis against a suitable storage buffer.[1]
Visualizations
Caption: Workflow for SMCC-DM1 conjugation, quenching, and purification.
Caption: Capping of unreacted maleimide with L-cysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to T-DM1 and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to T-DM1 resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe reduced T-DM1 efficacy in our cell line, but Western blot analysis shows no change in total HER2 protein levels. What are the potential reasons?
A1: While total HER2 expression is crucial, it's not the only factor for T-DM1 efficacy. Several mechanisms can lead to resistance without altering total HER2 levels:
-
Impaired HER2 Internalization: The T-DM1/HER2 complex may not be efficiently internalized, preventing the release of the DM1 payload inside the cell.[1]
-
Enhanced HER2 Recycling: Internalized T-DM1/HER2 complexes might be recycled back to the cell surface at an increased rate, reducing the time for lysosomal degradation.[2]
-
Alterations in Downstream Signaling: Constitutive activation of signaling pathways downstream of HER2, such as the PI3K/AKT/mTOR pathway, can bypass the effects of HER2 inhibition by trastuzumab and contribute to resistance.[3][4] This can be due to mutations in PIK3CA or loss of PTEN.[5]
-
Lysosomal Dysfunction: Resistance can arise from a reduction in lysosomal proteolytic activity, meaning the T-DM1 is not effectively degraded to release its cytotoxic payload.[6] This can be due to decreased acidity within the lysosomes.[2][7]
Q2: How can we determine if drug efflux pumps are responsible for T-DM1 resistance in our resistant cell model?
A2: Increased expression of drug efflux transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump the cytotoxic metabolite lysine-MCC-DM1 out of the cell, leading to resistance.[3][8] To investigate this, you can:
-
Assess Transporter Expression: Use quantitative PCR (qPCR) or Western blotting to compare the mRNA and protein levels of transporters like MDR1 (ABCB1) and MRP1 (ABCC1) in your resistant cells versus the parental (sensitive) cells.[5][8]
-
Functional Assays: Treat your resistant cells with T-DM1 in the presence and absence of known inhibitors of these efflux pumps (e.g., verapamil or cyclosporin A for MDR1). A restoration of sensitivity to T-DM1 in the presence of the inhibitor would suggest a role for that efflux pump in the resistance mechanism.[9]
-
Measure Intracellular Drug Accumulation: Use techniques like flow cytometry or liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular accumulation of fluorescently labeled T-DM1 or its metabolites. Lower accumulation in resistant cells that is reversed by an efflux pump inhibitor would be strong evidence.
Q3: Can alterations in the T-DM1 metabolites contribute to resistance?
A3: Yes, impaired generation of the active cytotoxic metabolite is a key resistance mechanism. T-DM1 requires lysosomal degradation to release lysine-MCC-DM1, which then inhibits microtubule polymerization.[4] Resistance can occur if:
-
Lysosomal Degradation is Inefficient: Reduced lysosomal acidity, due to defects in proteins like the vacuolar H+-ATPase (V-ATPase), can impair the proteolytic degradation of T-DM1.[7]
-
Impaired Cytoplasmic Transport: The transporter SLC46A3 has been identified as crucial for the transport of lysine-MCC-DM1 from the lysosome into the cytoplasm.[2][10] Downregulation of this transporter can lead to resistance.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 for T-DM1 in a HER2-positive cell line.
| Possible Cause | Troubleshooting Step |
| Low HER2 surface expression | Confirm HER2 surface levels using flow cytometry, not just total HER2 by Western blot.[6] |
| Shedding of HER2 extracellular domain (p95HER2) | Test for the presence of the truncated p95HER2 fragment, which cannot bind T-DM1.[4] |
| Activation of alternative signaling pathways (e.g., EGFR, PI3K/AKT) | Profile the phosphorylation status of key signaling proteins like AKT and ERK.[3][5] Consider sequencing for mutations in genes like PIK3CA. |
| Intrinsic lysosomal dysfunction | Measure lysosomal pH using fluorescent probes and assess the activity of lysosomal proteases.[7] |
| High basal expression of efflux pumps | Check baseline mRNA and protein expression of ABC transporters like MDR1.[8][9] |
Problem 2: Acquired resistance to T-DM1 after prolonged exposure in vitro.
| Possible Cause | Troubleshooting Step |
| Downregulation of HER2 | Compare HER2 mRNA and protein levels between parental and resistant cells.[8] |
| Upregulation of drug efflux pumps (MDR1, MRP1) | Perform qPCR and Western blot for key transporters. Confirm with functional inhibitor assays.[5][8] |
| Defects in intracellular trafficking/metabolism | Assess T-DM1 internalization, lysosomal co-localization, and accumulation of lysine-MCC-DM1.[2][7] |
| Loss of PTEN or acquisition of PIK3CA mutation | Sequence relevant genes and assess AKT pathway activation.[5] |
| Escape from mitotic catastrophe | Analyze cell cycle profiles after T-DM1 treatment to see if resistant cells avoid G2/M arrest.[3][4] Check expression of proteins like cyclin B1 or PLK1.[3] |
Quantitative Data Summary
Table 1: Comparison of T-DM1 Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Primary Mechanism of Resistance | Reference |
| KPL-4 | 15 | >2000 | >133 | Decreased HER2, Upregulation of MDR1 | [5] |
| BT-474M1 | 5 | 100 | 20 | Loss of SLC46A3, PTEN deficiency | [5] |
| NCI-N87 | 10 | >1000 | >100 | Aberrant V-ATPase activity, reduced lysosomal acidification | [7] |
| JIMT-1 | 25 | >1000 | >40 | Diminished HER2, Upregulation of EGFR and MRP1 | [8] |
Table 2: Relative Protein Expression in T-DM1 Sensitive vs. Resistant Cells
| Protein | KPL-4 Resistant (vs. Parental) | BT-474M1 Resistant (vs. Parental) | NCI-N87 Resistant (vs. Parental) |
| HER2 | Decreased | No significant change | No significant change |
| MDR1 (ABCB1) | Increased | No significant change | Not reported |
| SLC46A3 | Not reported | Decreased | Not reported |
| PTEN | No significant change | Decreased | Not reported |
| p-AKT | No significant change | Increased | No significant change |
Visualizations
Signaling Pathways in T-DM1 Resistance
Caption: Compensatory signaling pathways in T-DM1 resistance.
Experimental Workflow for Developing T-DM1 Resistant Cells
Caption: Workflow for generating T-DM1 resistant cell lines.
Mechanisms of T-DM1 Resistance
Caption: Categories of T-DM1 resistance mechanisms.
Key Experimental Protocols
Protocol 1: Assessment of HER2 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest parental and T-DM1 resistant cells (1x10^6 cells per sample) and wash once with ice-cold PBS.
-
Blocking: Resuspend cells in 100 µL of FACS buffer (PBS with 2% FBS) and incubate for 10 minutes on ice to block non-specific binding.
-
Primary Antibody Incubation: Add trastuzumab (or T-DM1) at a pre-titrated concentration to the cells. Incubate for 30-60 minutes on ice, protected from light. Include an isotype control.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-human IgG). Incubate for 30 minutes on ice, protected from light.
-
Final Wash: Wash the cells twice as described in step 4.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Compare the median fluorescence intensity (MFI) between parental and resistant cells.
Protocol 2: Lysosomal pH Measurement
-
Cell Seeding: Seed parental and resistant cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Probe Loading: Once cells are adherent, replace the culture medium with a medium containing LysoSensor Green DND-189 (or a similar ratiometric pH probe) at the manufacturer's recommended concentration. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging solution to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Analysis: Quantify the fluorescence intensity. For ratiometric probes, calculate the ratio of emissions at two different wavelengths to determine the relative lysosomal pH. A higher ratio typically indicates a less acidic (more neutral) pH. Compare the results between parental and resistant cells.
Protocol 3: Functional Assay for MDR1-Mediated Drug Efflux
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density determined by a prior growth curve analysis.
-
Inhibitor Pre-treatment: Add media containing a non-toxic concentration of an MDR1 inhibitor (e.g., 10 µM verapamil) or vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
T-DM1 Treatment: Add serial dilutions of T-DM1 to the wells, both with and without the MDR1 inhibitor.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell doubling time.
-
Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® or MTT.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for T-DM1 in the presence and absence of the inhibitor. A significant leftward shift in the IC50 curve for the resistant cells in the presence of the inhibitor indicates that MDR1 activity contributes to the resistance.
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aberrant intracellular metabolism of T-DM1 confers T-DM1 resistance in human epidermal growth factor receptor 2-positive gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hydrophobicity-Induced Issues with DM1 Payloads in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the hydrophobic nature of DM1 payloads in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during your experiments with DM1-ADCs.
Issue 1: Immediate Aggregation Observed Post-Conjugation
Q: My ADC solution becomes cloudy or shows visible precipitates immediately after the conjugation reaction. What is the likely cause and how can I fix it?
A: Immediate aggregation post-conjugation is a common issue, primarily driven by the increased surface hydrophobicity of the ADC.[1] The DM1 payload is inherently hydrophobic, and its conjugation to the antibody, especially at a high drug-to-antibody ratio (DAR), can lead to intermolecular hydrophobic interactions, causing the ADCs to clump together.[][3]
Immediate Troubleshooting Steps:
-
Review Conjugation Chemistry: The conditions during conjugation can disrupt the monoclonal antibody's (mAb) structure, promoting aggregation.[1] Ensure the reaction buffer's pH is not near the antibody's isoelectric point (pI), where its solubility is at a minimum.[1]
-
Assess Co-solvents: If you are using an organic co-solvent like DMSO to dissolve the linker-payload, ensure the final concentration is minimal (e.g., <5% v/v). Higher concentrations can encourage antibody aggregation.[4]
-
Consider Solid-Phase Conjugation: A highly effective method to prevent aggregation is to immobilize the antibodies on a solid support (e.g., an affinity resin) during conjugation.[5] This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[5]
Long-Term Solutions:
-
Introduce Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups or negatively charged sulfonate groups, can significantly reduce the overall hydrophobicity of the ADC and minimize aggregation.[3][6]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR generally results in a less hydrophobic ADC. While this might impact potency, it can drastically improve stability. It's a critical parameter to optimize for both efficacy and developability.[7]
Issue 2: Gradual Increase in ADC Aggregation During Storage
Q: My DM1-ADC is clear after purification, but I observe a gradual increase in high molecular weight species (HMWS) during storage. What factors contribute to this instability, and what are the best practices for formulation?
A: Gradual aggregation during storage points to issues with the formulation and storage conditions. ADCs are sensitive to a variety of environmental and processing stresses.[1]
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions:
-
Use Stabilizing Excipients: The choice of excipients is crucial for preventing aggregation.[]
-
Surfactants: Polysorbates (e.g., Polysorbate-20) are commonly used to prevent aggregation caused by protein interactions at interfaces.[8]
-
Sugars and Amino Acids: Sugars like trehalose and certain amino acids can act as stabilizers, reducing non-specific interactions between ADC molecules.[]
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature. Exposure to elevated temperatures can increase hydrophobic interactions and accelerate aggregation.[8]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can denature the antibody component of the ADC.[9] It is advisable to aliquot the ADC into single-use vials.
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[3]
-
Issue 3: Poor Pharmacokinetics (PK) and Rapid Clearance In Vivo
Q: My DM1-ADC shows rapid clearance and high hepatic uptake in animal models. Could this be related to its hydrophobicity?
A: Yes, there is a known relationship between the hydrophobicity of an ADC, its hepatic uptake, and its plasma clearance.[10][11] Highly hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system, particularly in the liver, leading to faster clearance from circulation and potentially off-target toxicity.[9][12]
Strategies to Improve Pharmacokinetics:
-
Increase Hydrophilicity:
-
PEGylation: Incorporating PEG chains into the linker is a widely used strategy to create a "stealth" layer around the ADC, which can reduce non-specific uptake and prolong its plasma half-life.[][4]
-
Hydrophilic Payloads/Linkers: Designing or selecting more hydrophilic linkers or payload derivatives can intrinsically reduce the ADC's hydrophobicity.[11][13]
-
-
Site-Specific Conjugation: Heterogeneous ADCs produced by traditional lysine conjugation can have species with very high DARs that are highly hydrophobic and clear rapidly.[4] Site-specific conjugation methods can produce more homogenous ADCs with a controlled DAR, leading to more predictable and improved PK profiles.[4][14]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of hydrophobicity-induced problems with DM1-ADCs?
A1: The primary cause is the chemical nature of the DM1 payload itself. DM1 is a potent cytotoxic agent but is also highly hydrophobic.[4][15] When multiple DM1 molecules are attached to an antibody, the resulting ADC can have significant hydrophobic patches on its surface. These patches can interact with each other, leading to self-association and aggregation, or they can interact with other biological components, leading to non-specific uptake and rapid clearance.[16][17]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability and efficacy of a DM1-ADC?
A2: The DAR is a critical quality attribute for any ADC. It represents the average number of drug molecules conjugated to a single antibody.[15]
-
Efficacy: Generally, a higher DAR leads to greater in vitro potency.[11]
-
Stability and PK: However, a higher DAR also increases the ADC's overall hydrophobicity.[7] This can lead to a higher propensity for aggregation, faster plasma clearance, and a narrower therapeutic window.[7][9] Therefore, the optimal DAR is a balance between potency and developability.
Q3: What are the main analytical techniques to characterize DM1-ADC aggregation and hydrophobicity?
A3: A combination of orthogonal analytical methods is essential for comprehensive characterization.[18]
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[3][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is a powerful tool for assessing the hydrophobicity profile of an ADC and can also be used to determine the distribution of different DAR species.[20]
-
Analytical Ultracentrifugation (AUC): AUC is a sensitive technique for detecting and quantifying aggregates in their native solution state, providing valuable information that is complementary to SEC.[3][19]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in a solution and detect the early onset of aggregation.[16]
Q4: Can the choice of conjugation site on the antibody influence hydrophobicity-induced issues?
A4: Yes, the conjugation site can have a significant impact. Traditional conjugation to lysine residues results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[21] Some of these sites may be in or near hydrophobic patches on the antibody surface, exacerbating aggregation issues. Site-specific conjugation technologies, which attach the linker-payload to engineered cysteines or other specific sites, allow for the creation of more homogeneous ADCs.[4][14] This can help to avoid placing the hydrophobic payload in regions that are prone to aggregation, leading to improved stability and a better therapeutic index.[14]
Quantitative Data Summary
Table 1: Impact of DAR on ADC Aggregation and Clearance
| ADC Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference |
|---|---|---|---|
| Aggregation Propensity | Lower | Higher | [7] |
| Plasma Clearance | Slower | Faster | [7][9] |
| Hepatic Uptake | Lower | Higher | [10] |
| In Vitro Potency | Lower | Higher |[11] |
Table 2: Effect of Mitigation Strategies on DM1-ADC Properties
| Strategy | Effect on Hydrophobicity | Impact on Aggregation | Impact on Pharmacokinetics | Reference |
|---|---|---|---|---|
| PEGylated Linker | Decreased | Reduced | Prolonged half-life, reduced clearance | [][4] |
| Hydrophilic Linker (e.g., sulfonate groups) | Decreased | Reduced | Improved | [3][6] |
| Site-Specific Conjugation | More uniform distribution | Reduced | More predictable and improved PK | [4][14] |
| Formulation with Polysorbate-20 | No change to intrinsic hydrophobicity | Inhibited | Improved stability in solution |[8] |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a DM1-ADC sample.[22]
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-based buffer, for instance, 0.2 M potassium phosphate with 0.25 M potassium chloride, pH 7.0.[23]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[22]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any low molecular weight species. Calculate the percentage of each species relative to the total peak area.[22]
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To analyze the hydrophobicity profile of a DM1-ADC and resolve species with different DARs.[1]
-
Methodology:
-
System: An HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Ether-5PW).[24]
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[1][24]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[1][24]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[1]
-
Chromatographic Run:
-
Data Analysis: The retention time is indicative of the relative hydrophobicity. Different peaks often correspond to ADC species with different numbers of conjugated DM1 molecules. The average DAR can be calculated from the peak areas of the different species.[20]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. criver.com [criver.com]
- 20. youtube.com [youtube.com]
- 21. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
Navigating the Complexities of Lysine-ADC Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The consistent batch production of lysine-based Antibody-Drug Conjugates (ADCs) presents a significant challenge in the field of targeted therapeutics. The inherent heterogeneity of lysine conjugation, where a cytotoxic payload is attached to surface-accessible lysine residues on a monoclonal antibody (mAb), can lead to variability in the drug-to-antibody ratio (DAR), aggregation, and overall process yield. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process, ensuring greater consistency and success in your ADC development endeavors.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of lysine-ADCs.
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Q: Why is my average DAR value consistently lower than the target?
A: Several factors can contribute to a lower-than-expected DAR. These include:
-
Suboptimal Reaction pH: The pH of the conjugation buffer is critical. Lysine residues are reactive in their deprotonated state, which is favored at a pH above the pKa of the lysine amino group (around 8.0-9.0). If the pH is too low, the conjugation efficiency will decrease.[1][2]
-
Insufficient Molar Excess of Linker-Payload: An inadequate amount of the activated linker-payload complex will result in incomplete conjugation. It is crucial to optimize the molar ratio of the linker-payload to the antibody.
-
Hydrolysis of Activated Ester: Amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous solutions.[1][3] This hydrolysis competes with the conjugation reaction, reducing the amount of active linker available to react with the antibody. The rate of hydrolysis increases with pH.
-
Antibody Concentration: Very low antibody concentrations can slow down the reaction kinetics, potentially leading to lower DAR values within a fixed reaction time.
Q: What is causing high batch-to-batch variability in my DAR?
A: Batch-to-batch inconsistency is a common hurdle. Key contributors include:
-
Inconsistent Reagent Quality: Variations in the purity and reactivity of the linker-payload complex or the quality of the antibody can lead to different DAR outcomes.
-
Precise Control of Reaction Parameters: Minor fluctuations in pH, temperature, and reaction time between batches can significantly impact the final DAR.[1]
-
Inaccurate Reagent Concentration Determination: Errors in determining the concentration of the antibody or the linker-payload will lead to inconsistent molar ratios in the reaction.
Issue 2: High Levels of Aggregation
Q: My purified ADC shows a high percentage of aggregates. What are the likely causes?
A: Aggregation is a critical quality attribute to control as it can impact efficacy and immunogenicity.[4] Common causes include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic. Conjugating them to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[5]
-
High DAR: Higher DAR values generally correlate with increased hydrophobicity and a greater propensity for aggregation.[6]
-
Buffer Conditions: Unfavorable buffer conditions, such as pH near the isoelectric point of the antibody or low ionic strength, can reduce colloidal stability and lead to aggregation.[4]
-
Physical Stress: Exposure to physical stresses like agitation, freezing/thawing cycles, and high shear forces during processing can induce protein unfolding and aggregation.[4]
-
Purification Process: The conditions used during purification, such as low pH elution from Protein A columns, can sometimes induce aggregation.[4]
Q: How can I minimize aggregation during and after conjugation?
A: Strategies to mitigate aggregation include:
-
Optimization of Formulation: Using stabilizing excipients in the formulation buffer can help to prevent aggregation.
-
Control of DAR: Aim for the lowest DAR that still provides the desired efficacy.
-
Gentle Handling: Minimize physical stress throughout the process.
-
Careful Purification: Optimize purification conditions to avoid harsh pH or high salt concentrations where possible. Consider using techniques like size-exclusion chromatography (SEC) to remove existing aggregates.
Frequently Asked Questions (FAQs)
Q1: What is a typical target DAR for a lysine-ADC?
A1: The optimal DAR is a balance between efficacy and safety. For many lysine-ADCs, a DAR in the range of 2 to 4 is considered ideal.[] Higher DARs can lead to faster clearance and increased toxicity.
Q2: How is the average DAR of a lysine-ADC determined?
A2: The average DAR is typically measured using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] HIC separates ADC species based on the number of conjugated drugs, while LC-MS can determine the mass of the intact ADC and its fragments, allowing for DAR calculation.
Q3: What are the main advantages and disadvantages of lysine conjugation?
A3:
-
Advantages: It is a well-established and relatively straightforward conjugation method that does not require antibody engineering.[8]
-
Disadvantages: It results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can lead to challenges in manufacturing consistency and characterization.[1][3]
Q4: What are acceptable levels of aggregation in an ADC product?
A4: While there is no universal standard, for many monoclonal antibody therapeutics, aggregate levels are ideally kept below 1-2%.[4] However, for some products, levels up to 5-10% for soluble aggregates may be considered acceptable, though this needs to be justified on a case-by-case basis.[9]
Data Presentation
Table 1: Influence of Reaction pH on Average DAR
| Reaction pH | Average DAR |
| 6.5 | ~1.0 |
| 7.0 | ~1.5 |
| 7.5 | ~3.2 |
| 8.0 | ~4.5 |
Data is illustrative and based on trends observed in literature. Actual results will vary depending on the specific antibody, linker, payload, and reaction conditions.[2]
Table 2: Common Analytical Techniques for Lysine-ADC Characterization
| Technique | Parameter Measured | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | To assess the heterogeneity of the ADC population.[5] |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | To quantify the amount of high and low molecular weight species.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass, DAR, conjugation sites | To confirm the identity of the ADC and determine the precise location and number of conjugated payloads.[2][10] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity and DAR (after reduction) | To assess the purity of the ADC and determine the drug load on the light and heavy chains.[5] |
Experimental Protocols
Protocol 1: General Procedure for Lysine-ADC Conjugation (NHS-ester chemistry)
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the NHS-ester activated linker-payload in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris or lysine, to react with any unreacted NHS-ester groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using methods such as Protein A affinity chromatography, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Purification of Lysine-ADC using Protein A Affinity Chromatography
-
Column Equilibration:
-
Equilibrate a Protein A chromatography column with 5-10 column volumes (CVs) of a neutral pH binding buffer (e.g., PBS, pH 7.4).[11]
-
-
Sample Loading:
-
Load the quenched conjugation reaction mixture onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CVs of binding buffer to remove unbound impurities.[11]
-
-
Elution:
-
Buffer Exchange:
-
Pool the fractions containing the purified ADC and perform a buffer exchange into the final formulation buffer using SEC or TFF.
-
Protocol 3: Characterization of Lysine-ADC by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation:
-
Use an HPLC system equipped with a UV detector and a suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (high salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (low salt): 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Inject the ADC sample (typically 10-50 µg).
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different DAR species will elute in order of increasing hydrophobicity (and therefore increasing DAR). The average DAR can be calculated from the peak areas of the different species.
-
Mandatory Visualizations
Caption: Lysine-ADC Production Workflow.
Caption: Troubleshooting Inconsistent DAR.
References
- 1. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. agilent.com [agilent.com]
- 6. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 11. sysy.com [sysy.com]
- 12. abbiotec.com [abbiotec.com]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide: Cleavable vs. Non-Cleavable Linkers for DM1 Delivery in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and mechanism of action. This guide provides an objective comparison of cleavable and non-cleavable linkers for the delivery of the potent microtubule inhibitor, DM1. The information presented herein is supported by experimental data to aid researchers in making informed decisions for ADC development.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.
Cleavable linkers are designed to be labile and release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell. These triggers can include the acidic environment of endosomes and lysosomes, the presence of specific enzymes like cathepsins that are often overexpressed in tumor cells, or the higher intracellular concentration of reducing agents such as glutathione. This controlled release can potentially lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.
Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload. The release of the active drug metabolite is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This high stability in systemic circulation is a key feature of non-cleavable linkers.
Quantitative Performance Comparison
The following tables summarize key performance metrics from preclinical studies comparing trastuzumab-based ADCs with a cleavable linker (SPP-DM1) and a non-cleavable linker (MCC-DM1, also known as T-DM1 or ado-trastuzumab emtansine).
In Vitro Cytotoxicity
The in vitro potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) against cancer cell lines.
| Cell Line | HER2 Expression | ADC (Linker-Payload) | IC50 (nmol/L DM1 equivalents)[1] |
| SK-BR-3 | High (3+) | Trastuzumab-SPP-DM1 (Cleavable) | 0.085 |
| Trastuzumab-MCC-DM1 (Non-cleavable) | 0.087 | ||
| BT-474 | High (3+) | Trastuzumab-SPP-DM1 (Cleavable) | 0.148 |
| Trastuzumab-MCC-DM1 (Non-cleavable) | 0.140 | ||
| MCF7 | Normal | Trastuzumab-SPP-DM1 (Cleavable) | >100 |
| Trastuzumab-MCC-DM1 (Non-cleavable) | >100 | ||
| MDA-MB-468 | Negative | Trastuzumab-SPP-DM1 (Cleavable) | >100 |
| Trastuzumab-MCC-DM1 (Non-cleavable) | >100 |
Note: The in vitro potency of the cleavable and non-cleavable DM1 ADCs was found to be very similar against HER2-overexpressing cell lines, with no significant activity against cells with normal or no HER2 expression.[1]
Plasma Stability
The stability of an ADC in circulation is crucial for minimizing premature payload release and associated off-target toxicity.
| ADC (Linker-Payload) | Species | Time Point | % Intact ADC Remaining[1][] |
| Trastuzumab-SPP-DM1 (Cleavable) | Mouse | 7 days | ~11% |
| Trastuzumab-MCC-DM1 (Non-cleavable) | Mouse | 7 days | ~100% (negligible release) |
| Trastuzumab-SSNPP-DM4 (Cleavable, hindered disulfide) | Mouse | 7 days | >70% |
Note: The non-cleavable MCC linker demonstrates significantly higher stability in mouse serum compared to the cleavable SPP disulfide linker.[1][] More sterically hindered disulfide linkers, like SSNPP, show improved stability over less hindered ones like SPP.[]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| Xenograft Model | ADC (Linker-Payload) | Dosing | Outcome[1][] |
| MMTV-HER2 Fo5 (Trastuzumab-resistant) | Trastuzumab-SPP-DM1 (Cleavable) | Single i.v. dose | Slight therapeutic effect |
| Trastuzumab-MCC-DM1 (Non-cleavable) | Single i.v. dose | Greatest therapeutic effect, leading to tumor regression | |
| Trastuzumab-SSNPP-DM3 (Cleavable, hindered disulfide) | Single i.v. dose | Greatest therapeutic effect, leading to tumor regression |
Note: In a trastuzumab-resistant xenograft model, the non-cleavable Trastuzumab-MCC-DM1 and a more stable cleavable ADC (Trastuzumab-SSNPP-DM3) showed superior anti-tumor activity compared to the less stable cleavable Trastuzumab-SPP-DM1.[1][] This suggests that linker stability is a critical factor for in vivo efficacy.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive)
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma (species-dependent)
-
Incubator at 37°C
-
Sample purification method (e.g., Protein A affinity chromatography)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Incubate the ADC constructs at a defined concentration in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
At each time point, purify the ADC from the plasma sample using a suitable method like Protein A affinity capture.
-
Analyze the purified ADC samples to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
Plot the percentage of intact ADC or the average DAR over time to assess the stability of the linker.
In Vivo Efficacy in a Mouse Xenograft Model
This protocol assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., BT-474 for HER2-positive breast cancer)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).
-
Administer the ADC constructs and vehicle control intravenously at a predetermined dose and schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker for DM1 delivery is a nuanced decision that depends on various factors, including the target antigen, the tumor microenvironment, and the desired therapeutic index.
Non-cleavable linkers offer superior plasma stability, which can lead to a better pharmacokinetic profile and potentially lower off-target toxicity.[1][] The landmark success of T-DM1, which utilizes a non-cleavable linker, underscores the viability and effectiveness of this approach.[3]
Cleavable linkers , while generally less stable, offer the potential for a bystander killing effect, which could be beneficial in treating tumors with heterogeneous antigen expression. However, the premature release of the payload is a significant concern that can lead to increased systemic toxicity.[4] The stability of cleavable linkers can be modulated, for instance, by introducing steric hindrance around the cleavable bond, which has been shown to improve in vivo performance.[]
Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for Antibody-Drug Conjugate Characterization
For researchers, scientists, and drug development professionals, the comprehensive characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and quality. This guide provides an objective comparison of key analytical methods used for the validation of critical quality attributes (CQAs) of ADCs, supported by experimental data and detailed protocols.
The unique structure of ADCs, which combines a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents significant analytical challenges. Robust and validated analytical methods are therefore essential throughout the development and manufacturing process to monitor the consistency and stability of these complex biotherapeutics. This guide focuses on the primary analytical techniques for characterizing key CQAs, including the Drug-to-Antibody Ratio (DAR), aggregation and size variants, free drug content, and binding affinity.
Comparison of Analytical Methods for Key Critical Quality Attributes
The selection of an appropriate analytical method is contingent on the specific CQA being assessed, the properties of the ADC, and the stage of development. The following tables provide a comparative overview of the most commonly employed techniques.
Drug-to-Antibody Ratio (DAR) and Drug Distribution
The DAR is a critical parameter that directly influences the potency and therapeutic window of an ADC. Several methods are available to determine the average DAR and the distribution of different drug-loaded species.[1][2]
| Analytical Method | Principle | Advantages | Limitations | Typical Performance Metrics |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with drug load.[3][4][5][6][7] | Mild, non-denaturing conditions preserve the native structure; provides information on drug load distribution.[3][5][7] | Incompatible with direct MS analysis due to non-volatile salts; may not separate positional isomers.[7] | Precision (RSD): <1% for peak areas. Linearity (R²): >0.99 for DAR vs. peak area ratio. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components under denaturing conditions after reduction of disulfide bonds.[8][9][10] | Can provide information on drug conjugation on light and heavy chains; compatible with MS.[8][9] | Denaturing conditions may alter the ADC; resolution can be challenging for heterogeneous mixtures.[8][9] | Accuracy: 95-105% recovery. Precision (RSD): <2% for DAR calculation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[11][12][13][14][15][16][17][18] | Provides high accuracy and specificity for DAR determination and can identify conjugation sites.[11][12][15] | Different drug-loaded species may have different ionization efficiencies, potentially biasing the results.[12] | Mass Accuracy: <20 ppm for intact mass. Precision (RSD): <5% for relative abundance of DAR species. |
Aggregation and Size Variants
Aggregation is a common degradation pathway for protein-based therapeutics and can impact both efficacy and immunogenicity.
| Analytical Method | Principle | Advantages | Limitations | Typical Performance Metrics |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[19][20][21][22][23] | Robust and widely used method for quantifying aggregates and fragments.[19][23] | Potential for non-specific interactions between the ADC and the column matrix, affecting resolution.[19][20] | Precision (RSD): <5% for % aggregate. Linearity (R²): >0.99 for concentration vs. peak area. LOQ: ~0.1% of the main peak. |
| Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) | Separates proteins based on their molecular weight under denaturing conditions. | High resolution and requires minimal sample volume. | Denaturing conditions; not suitable for characterizing non-covalent aggregates. | Precision (RSD): <5% for migration time and peak area. Accuracy: Comparison with a reference standard. |
Free Drug Content
The presence of unconjugated cytotoxic drug is a critical safety concern and needs to be carefully monitored.[24][25]
| Analytical Method | Principle | Advantages | Limitations | Typical Performance Metrics |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the small molecule drug from the large antibody based on hydrophobicity.[8][26][27] | High sensitivity and selectivity for small molecule quantification.[8][26] | Requires sample preparation to remove the protein component, which can be labor-intensive.[8][26] | Linearity (R²): >0.995. Accuracy: 90-110% recovery. LLOQ: ng/mL range. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the high specificity and sensitivity of MS for detection. | Gold standard for identification and quantification of free drug and related impurities. | Matrix effects can influence ionization and quantification. | Linearity (R²): >0.99. Accuracy: 85-115% recovery. LLOQ: pg/mL to ng/mL range. |
Binding Affinity
Ensuring that the conjugation process does not negatively impact the antibody's ability to bind to its target is crucial for ADC efficacy.[28]
| Analytical Method | Principle | Advantages | Limitations | Typical Performance Metrics |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding of the ADC to its target antigen coated on a microplate.[29][30][31][32][33][34][35] | High-throughput and sensitive method for assessing binding.[29][30] | Can be susceptible to matrix effects and non-specific binding. | Precision (Intra- and Inter-assay CV): <15%. Accuracy: Comparison to a reference standard. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures real-time binding kinetics (association and dissociation rates). | Provides detailed information on binding kinetics (ka, kd, KD). | Requires specialized equipment; can be sensitive to buffer composition and immobilization chemistry. | Precision (RSD): <10% for kinetic constants. Accuracy: Comparison to known standards. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections provide outlines for key analytical methods.
Protocol 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
This protocol outlines a general method for determining the DAR of a cysteine-linked ADC.
-
System Preparation:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-18 min: 0-100% B
-
18-20 min: 100% B
-
20-22 min: 100-0% B
-
22-28 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 2: Aggregation Analysis by SEC-HPLC
This protocol outlines a general method for quantifying aggregates in ADC samples.[22]
-
System Preparation:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.[20]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Run Time: 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Free Payload Analysis by RP-HPLC
This protocol provides a general method for the quantification of free cytotoxic drug in an ADC formulation.
-
System Preparation:
-
HPLC System: An HPLC system with a UV or MS detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Protein Precipitation: Mix the ADC sample with 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant containing the free drug.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the maximum absorbance wavelength of the payload or by MS.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the payload.
-
-
Data Analysis:
-
Quantify the free payload by comparing its peak area to a standard curve of the pure payload.
-
Protocol 4: Binding Affinity by ELISA
This protocol describes a general indirect ELISA to assess the binding of an ADC to its target antigen.
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add serial dilutions of the ADC and the unconjugated antibody (as a control) to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate.
-
Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of the ADC and unconjugated antibody to generate binding curves and determine the EC50 values.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the analytical characterization of ADCs.
Figure 1. General workflow for the characterization and validation of analytical methods for ADCs.
Figure 2. Relationship between key CQAs and the orthogonal analytical methods used for their validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. researchgate.net [researchgate.net]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. criver.com [criver.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. sciex.com [sciex.com]
- 15. biocompare.com [biocompare.com]
- 16. Precision LC-MS Analysis for Intact Antibodies: A Powerful Solution for Biotherapeutic Characterization - Creative Proteomics [creative-proteomics.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. agilent.com [agilent.com]
- 24. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 25. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 26. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. sinobiological.com [sinobiological.com]
- 33. Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antibody Drug Conjugate ELISA - KRISHGEN Biosystems [krishgen.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Stability of Antibody-Drug Conjugate (ADC) Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced delivery of the drug to the tumor.[1] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo and in vitro stability of different ADC linker technologies, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include enzymatic action, changes in pH, or the presence of reducing agents.[1][3]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone in the lysosome to release the payload.[4] This generally results in higher plasma stability.[4][5]
The choice between a cleavable and non-cleavable linker is a critical design consideration that depends on the target antigen, the payload, and the desired mechanism of action.
Comparative Stability of Common Linker Chemistries
The stability of an ADC is significantly influenced by the specific chemistry of the linker. The following tables summarize stability characteristics and in vitro cytotoxicity data for commonly used linker types.
Table 1: In Vivo Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Model | Animal Model | Observed Half-Life/Stability |
| Hydrazone | pH-sensitive | cBR96-Doxorubicin | Mouse | Half-life of ~2 days in plasma.[6] |
| Disulfide | Reduction-sensitive | anti-CD22-DM1 | Mouse | >50% of the drug remained attached after 7 days.[7] |
| Valine-Citrulline (Val-Cit) | Protease-cleavable | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days).[1] |
| Valine-Alanine (Val-Ala) | Protease-cleavable | - | - | Generally similar stability to Val-Cit in plasma.[8] |
| Thioether (Non-cleavable) | Antibody degradation | Trastuzumab-MCC-DM1 | Rat | Superior stability compared to disulfide-linked maytansinoid ADCs.[9] |
| Silyl Ether | pH-sensitive | anti-HER2-MMAE | - | Half-life of >7 days in human plasma.[4] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Linker Type | Cell Line | IC50 (ng/mL) |
| Trastuzumab-emtansine (T-DM1) | Non-cleavable (SMCC) | HER2-positive cell lines | Varies with HER2 expression |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | HER2-positive cell lines | Varies with HER2 expression |
| Mirvetuximab soravtansine | Cleavable (SPP-DM1) | FR-α high and low expressing cell lines | Higher efficacy across both compared to non-cleavable |
| Mirvetuximab soravtansine | Non-cleavable (MCC-DM1) | FR-α high and low expressing cell lines | Efficacy decreases in lower antigen expression |
Note: IC50 values are highly dependent on the cell line, antigen expression level, and the specific payload used.[10][11]
Key Experimental Protocols
Evaluating the stability of an ADC is a critical step in its development. The following are key experiments used to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[3][12]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.[2][13]
Lysosomal Stability Assay
Objective: To determine the rate of payload release in a simulated lysosomal environment.
Methodology:
-
Isolate lysosomes from liver tissue or utilize commercially available lysosomal fractions.[14][15]
-
Incubate the ADC with the lysosomal fraction at 37°C in an appropriate buffer with a pH mimicking the lysosomal environment (pH 4.5-5.0).[14]
-
Collect samples at different time points.
-
Analyze the samples using LC-MS to quantify the released payload and any metabolites.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC on cancer cell lines.[5][16]
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.[17][18]
-
Treat the cells with serial dilutions of the ADC and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).[17]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilize the formazan crystals with a solubilization solution (e.g., SDS-HCl).[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using suitable software.[19]
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: Experimental workflow for comparing ADC linker stability and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bioivt.com [bioivt.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Linker Chemistry and its Impact on the Therapeutic Index of Antibody-Drug Conjugates
The therapeutic index (TI) of an Antibody-Drug Conjugate (ADC) — a measure that balances its efficacy against its toxicity — is fundamentally governed by its molecular design. Among the three core components of an ADC (a monoclonal antibody, a cytotoxic payload, and a chemical linker), the linker has gained increasing attention as a critical lever for improving an ADC's potency, stability, and tumor-specific delivery.[1] The choice of linker chemistry directly influences the ADC's stability in circulation, its pharmacokinetic (PK) profile, and the mechanism of payload release, all of which are decisive factors in achieving a wide therapeutic window.[2][3][4] An ideal linker prevents the premature release of its toxic payload in plasma while ensuring its efficient liberation at the desired target site.[5]
Cleavable vs. Non-Cleavable Linkers: Two Core Strategies
Linker technologies are broadly divided into two categories based on their payload release mechanism: cleavable and non-cleavable linkers.[5]
Cleavable Linkers are designed to be selectively broken down by specific triggers that are more prevalent in the tumor microenvironment or inside cancer cells.[6][7] This targeted release mechanism can lead to a "bystander effect," where the released payload diffuses out of the target cell and kills adjacent, antigen-negative cancer cells, which is particularly useful for treating heterogeneous tumors.[6][8] Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: These often contain a dipeptide sequence, like valine-citrulline (val-cit), which is efficiently cleaved by lysosomal proteases such as Cathepsin B that are upregulated in tumor cells.[6]
-
pH-Sensitive Linkers: These utilize acid-labile groups, such as hydrazones, which hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), releasing the payload.[6][7]
-
Glutathione-Sensitive Linkers: These incorporate a disulfide bond, which is reduced in the cytoplasm where the concentration of glutathione is significantly higher than in the bloodstream.[6]
Non-Cleavable Linkers do not have a specific chemical trigger for payload release. Instead, they rely on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by a cancer cell.[5][9] This process releases the payload still attached to the linker and a single amino acid. The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a more favorable safety profile, reduced off-target toxicity, and an improved therapeutic index.[5][9] However, their efficacy is highly dependent on the internalization and degradation of the entire ADC, and they typically exhibit a limited bystander effect.[9]
Comparative Analysis of Linker Performance
The selection of a linker is not a one-size-fits-all solution; the optimal choice depends on the antibody, payload, and target antigen.[9] The following table provides a comparative summary based on preclinical and clinical observations.
| Linker Type | Example ADC (Payload) | Target | Key Findings on Stability, Efficacy, and Therapeutic Index |
| Cleavable (Protease-Sensitive) | Brentuximab Vedotin (MMAE) | CD30 | The valine-citrulline linker is highly stable in circulation but is efficiently cleaved by intracellular proteases.[6][10] This allows for potent anti-tumor activity and a significant bystander effect. However, off-target toxicities like neutropenia and peripheral neuropathy are dose-limiting.[11] |
| Cleavable (pH-Sensitive) | Gemtuzumab Ozogamicin (Calicheamicin) | CD33 | Utilizes an acid-cleavable hydrazone linker. This class of linkers can be susceptible to premature hydrolysis in circulation, potentially leading to higher systemic toxicity and a narrower therapeutic index compared to more stable linker types. |
| Non-Cleavable (Thioether) | Ado-trastuzumab Emtansine (DM1) | HER2 | The SMCC linker is highly stable in the bloodstream, which contributes to its tolerability and reduces off-target effects.[5][6] Payload release depends entirely on lysosomal degradation of the antibody, limiting the bystander effect.[5][9] |
| Cleavable (Novel Peptide) | Trastuzumab Deruxtecan (DXd) | HER2 | Features a GGFG peptide linker that is cleaved by lysosomal enzymes. This ADC demonstrates high potency and a significant bystander effect.[12] Studies comparing it to novel "exolinker" platforms suggest that linker design continues to evolve to further enhance stability while maintaining efficacy.[13] |
Key Experimental Protocols
Evaluating the impact of linker chemistry on the therapeutic index requires a suite of standardized in vitro and in vivo assays. Cytotoxicity assays are a crucial first step to screen ADC candidates before advancing to more resource-intensive in vivo studies.[8][14]
In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC, a key measure of its potency against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Plate tumor cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight at 37°C with 5% CO₂.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload controls. Add 50 µL of the prepared solutions to the appropriate wells.[8]
-
Incubation: Incubate the plate for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.[8][15]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity or side effects.[17] This is a critical step for defining the dose for efficacy studies.[17]
Methodology:
-
Animal Groups: Use healthy, relevant animal models (e.g., mice or rats) and divide them into several dose cohorts.
-
Dose Escalation: Administer the ADC, typically via intravenous infusion, at escalating doses to different cohorts.
-
Toxicity Monitoring: Monitor the animals daily for a defined period for clinical signs of toxicity, including body weight loss, changes in behavior, food consumption, and any adverse events.[17][18]
-
Pathology: Conduct clinical pathology (e.g., blood tests for liver and kidney function) and histopathology on tissues at the end of the study to identify any organ-specific toxicities.[18]
-
MTD Determination: The MTD is defined as the highest dose that does not induce overt toxicity, significant body weight loss (e.g., >20%), or mortality.[17]
In Vivo Efficacy (Xenograft) Study
Objective: To evaluate the anti-tumor activity of an ADC in an animal model bearing human tumors.
Methodology:
-
Model Establishment: Implant human tumor cells (e.g., NCI-N87, SKOV3) subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[19][20][21] Allow the tumors to grow to a predetermined volume (e.g., 100-200 mm³).
-
Treatment: Randomize the tumor-bearing mice into groups and treat them with the ADC (at doses below the MTD), vehicle control, and other relevant controls (e.g., unconjugated antibody).[20]
-
Tumor Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of systemic toxicity.[20]
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. The primary endpoint is typically tumor growth inhibition (TGI).[13]
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed for further analysis.[20]
Visualizing ADC Concepts and Workflows
Caption: The sequential mechanism of ADC action, from circulation to cell killing.
Caption: Core characteristics of cleavable versus non-cleavable linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Guide to Cross-Validation of HIC, RP-HPLC, and MS for DAR Measurement
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), as it directly influences both their safety and efficacy.[1] Several analytical techniques are employed to characterize the DAR and drug load distribution. This guide provides a comparative overview of three orthogonal methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), complete with experimental protocols and comparative data.
Overview of Techniques
Hydrophobic Interaction Chromatography (HIC) is a preferred, non-denaturing technique that separates ADC species based on their hydrophobicity.[2][3] Since the conjugated small-molecule drugs are typically hydrophobic, the ADC's overall hydrophobicity increases with the number of attached drugs.[4] HIC analysis is performed under mild, native conditions, which preserves the ADC's structure and activity, making it a gold standard for characterizing cysteine-linked ADCs.[2][5] Molecules are separated using a high-salt to low-salt gradient, with higher DAR species eluting later due to stronger hydrophobic interactions with the stationary phase.[6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful chromatographic method that separates molecules based on hydrophobicity.[4][6] For cysteine-linked ADCs, analysis is typically performed under reducing and denaturing conditions.[6][8] The ADC is first treated to dissociate its heavy and light chains.[6] The resulting fragments, both conjugated and unconjugated, are then separated on a reversed-phase column.[6][8] The weighted average DAR is calculated from the peak areas of these separated chains.[6] While RP-HPLC provides high resolution, the denaturing conditions (low pH and high organic solvent content) can sometimes lead to the creation of incomplete ADC forms.[2][3]
Mass Spectrometry (MS) provides direct measurement of the molecular weights of the different drug-loaded ADC species. Native MS, in particular, has become a powerful tool for DAR determination, allowing analysis of the intact ADC under non-denaturing conditions.[9] This technique can provide highly accurate DAR values and detailed information on the drug load distribution in a single analysis.[10][11] MS is often considered an orthogonal method to confirm results from chromatographic techniques like HIC and RP-HPLC.[12]
Comparative Data
The following table summarizes representative performance data for the three techniques in determining the average DAR of a cysteine-linked ADC.
| Parameter | HIC (UV Detection) | RP-HPLC (UV Detection) | Native MS |
| Principle | Separation of intact ADC species by hydrophobicity under native conditions.[6] | Separation of reduced light and heavy chains by hydrophobicity under denaturing conditions.[6][8] | Mass determination of intact ADC species under native conditions.[9] |
| Sample State | Intact, Native[2] | Reduced, Denatured[6] | Intact, Native[10] |
| Typical Avg. DAR | 3.7 - 4.0[5][13] | 3.9 - 4.0[5][14] | 3.46 - 4.0[5][9] |
| Precision (%RSD) | < 1% for peak area[13] | Generally < 5% | DAR values agree well with HIC results.[9] |
| MS Compatibility | Requires MS-compatible mobile phases or offline desalting.[5][15] | Compatible with MS, often run as LC-MS.[4][12] | Direct measurement technique.[9] |
| Information Provided | Drug load distribution, average DAR.[6] | Average DAR based on chain analysis.[6] | Drug load distribution, average DAR, mass confirmation.[10][16] |
Note: The values presented are typical and can vary based on the specific ADC, instrumentation, and experimental conditions.
Experimental Workflows and Relationships
The selection and sequence of these analytical methods depend on the stage of drug development and the specific information required. HIC and RP-HPLC are often used for routine analysis and quality control, while MS provides in-depth characterization.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is a representative method for analyzing cysteine-linked ADCs.
-
Instrumentation: An HPLC or UHPLC system with a biocompatible flow path is recommended due to the high salt concentrations used.[1][13]
-
Column: TSKgel Butyl-NPR (e.g., 4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.[5]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[5]
-
Mobile Phase B: 25% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.[5]
-
Sample Preparation: Dilute the ADC sample to approximately 1-2 mg/mL in Mobile Phase A.
-
Experimental Procedure:
-
Equilibrate the column with 90% Mobile Phase A.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient to 100% Mobile Phase B over 10-20 minutes to elute the ADC species.[5]
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, 4, 6, 8).[6]
-
-
DAR Calculation: The average DAR is calculated as a weighted average of the integrated peak areas for each species, using the formula: Average DAR = Σ (%Area of Peak * DAR of Peak) / Σ (%Area of all Peaks)
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is suitable for determining the average DAR of reduced cysteine-linked ADCs.
-
Instrumentation: A UHPLC system coupled with a UV detector.
-
Column: PLRP-S reversed-phase column (e.g., 1000 Å, 5 µm) or similar.[14]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.[14]
-
Sample Preparation:
-
Dilute the ADC to 1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent like Dithiothreitol (DTT) to a final concentration of ~10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.[14]
-
-
Experimental Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced sample.
-
Apply a gradient of increasing acetonitrile concentration to elute the light and heavy chains.
-
Monitor absorbance at 280 nm.
-
Identify peaks corresponding to unconjugated light chain (L0), conjugated light chain (L1), and heavy chains with different drug loads (H0, H1, etc.).[14]
-
-
DAR Calculation: The average DAR is calculated based on the weighted peak areas of the light and heavy chain fragments.[6][14] Average DAR = 2 * [ (Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC) ] / 100[14]
Native Mass Spectrometry (MS) Protocol
This protocol describes a general approach for DAR analysis using native SEC-MS.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) capable of native protein analysis.[9]
-
Chromatography (for online desalting): Size Exclusion Chromatography (SEC) column.[9]
-
Mobile Phase: Volatile, non-denaturing buffer such as 50-200 mM Ammonium Acetate.[9][11]
-
Sample Preparation: Buffer exchange the ADC sample into the volatile MS-compatible mobile phase using a spin column or SEC.[11] The final concentration should be around 10 µM.[11]
-
Experimental Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or online SEC for desalting.[9]
-
Acquire data in the positive ion mode, using instrument settings optimized for native protein complexes (e.g., lower cone voltage, higher collision energy).
-
The resulting spectrum will show a series of charge states for each DAR species (DAR 0, 2, 4, etc.).
-
-
DAR Calculation:
-
Deconvolute the mass spectrum to obtain the zero-charge masses of each species.
-
The average DAR is calculated from the relative intensities (or peak areas) of the deconvoluted mass peaks.[10]
-
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Site-Specific vs. Stochastic Lysine Conjugation of DM1 for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the method of conjugating a cytotoxic payload to a monoclonal antibody is a critical determinant of the resulting Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of two prominent strategies for conjugating the maytansinoid derivative DM1, a potent anti-mitotic agent, to antibodies: traditional stochastic lysine conjugation and modern site-specific techniques. We will delve into the core principles of each method, present supporting experimental data, and provide detailed protocols to inform your ADC development programs.
Executive Summary
Stochastic lysine conjugation, a widely used method, results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to challenges in manufacturing consistency and may impact the ADC's pharmacokinetic profile and therapeutic window. In contrast, site-specific conjugation methods offer precise control over the DAR and the location of drug attachment, yielding a homogeneous ADC product with potentially improved properties. This guide will explore the nuances of these two approaches, supported by quantitative data and detailed methodologies.
Comparison of Key Performance Parameters
The choice between stochastic and site-specific conjugation has a profound impact on the characteristics of the final ADC. The following tables summarize the key differences based on available experimental data.
| Parameter | Stochastic Lysine Conjugation | Site-Specific Conjugation |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (typically 0-8)[1] | Homogeneous (e.g., DAR of 2 or 4)[2] |
| Product Homogeneity | Low; complex mixture of species[3][4][5] | High; single, well-defined product[2] |
| Manufacturing & Characterization | Complex batch-to-batch characterization[3] | More straightforward and reproducible |
| Pharmacokinetics (PK) | Can have faster clearance for high DAR species[6] | Generally more predictable and can be engineered for improved stability[7][8] |
| Therapeutic Index | Potentially narrower due to heterogeneity and off-target toxicities[6] | Potentially wider due to improved safety and efficacy profile[8][9] |
In Vitro Cytotoxicity
| Cell Line | ADC Type | IC50 (ng/mL) |
| HER2+ Breast Cancer (SK-BR-3) | Trastuzumab-DM1 (Stochastic) | 7 - 18 |
| HER2+ Gastric Cancer (NCI-N87) | Trastuzumab-DM1 (Stochastic) | ~10 |
| HER2+ Breast Cancer (BT-474) | Site-Specific Cysteine-Auristatin ADC | ~1-10 |
Note: Direct side-by-side cytotoxicity data for site-specific lysine DM1 ADCs is limited in the public domain. The data for the site-specific cysteine-auristatin ADC is provided as a relevant comparator for a HER2-targeting ADC with a defined DAR.
In Vivo Efficacy
| Xenograft Model | ADC Type | Dosage | Tumor Growth Inhibition |
| HER2+ Gastric Cancer (NCI-N87) | Trastuzumab-DM1 (Stochastic) | 5 mg/kg | Significant tumor regression |
| HER2+ Breast Cancer (JIMT-1) | Trastuzumab-DM1 (Stochastic) | 15 mg/kg | Tumor stasis |
| HER2+ Breast Cancer | Site-Specific Cysteine-Auristatin ADC | 3 mg/kg | Significant tumor regression |
Pharmacokinetic Parameters
| Parameter | Trastuzumab-DM1 (Stochastic) in Rats | Site-Specific ADC in Rats |
| Clearance | ~0.7 mL/h/kg | Generally lower and more predictable |
| Half-life (t1/2) | ~65 hours | Can be engineered to be longer |
| Exposure (AUC) | Dose-dependent | More consistent and predictable |
Pharmacokinetic data is highly dependent on the specific antibody, payload, linker, and conjugation site. The values presented are illustrative and sourced from various preclinical studies.[7][10][11]
Visualizing the Conjugation Strategies
To better understand the fundamental differences between these two approaches, the following diagrams illustrate the resulting ADC populations.
Caption: Comparison of stochastic and site-specific conjugation outcomes.
The following diagram illustrates the workflow for generating a stochastically conjugated ADC.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of (Rac)-Lys-SMCC-DM1 Purity and Identity
For researchers, scientists, and drug development professionals, ensuring the purity and identity of antibody-drug conjugate (ADC) components is paramount for therapeutic efficacy and safety. This guide provides a comparative evaluation of the analytical methodologies for (Rac)-Lys-SMCC-DM1, a critical linker-payload component of the ADC, Trastuzumab emtansine (T-DM1). We present a detailed examination of key analytical techniques, compare this compound to alternative ADC linker-payloads, and provide standardized experimental protocols.
This compound is the active catabolite of T-DM1 and functions by inhibiting tubulin polymerization, leading to mitotic catastrophe in target cancer cells.[1][2][3][4][5] Its precise characterization is a critical quality attribute (CQA) in the manufacturing and quality control of T-DM1.[6][7][8][9]
Comparative Analysis of Analytical Techniques
The evaluation of this compound and related ADCs relies on a suite of analytical techniques to determine identity, purity, concentration, and the drug-to-antibody ratio (DAR). Below is a summary of the principal methods and their applications.
| Analytical Technique | Parameter Measured | Strengths | Limitations |
| UV/Vis Spectroscopy | Concentration, Average DAR | Quick and simple for estimating average DAR.[10] | Does not provide information on drug load distribution; less accurate than other methods.[10] |
| Size-Exclusion Chromatography (SEC) | Aggregation, Fragmentation, Purity | Effective for separating high molecular weight species (aggregates) and fragments from the monomeric ADC.[11][12] Can be coupled with mass spectrometry (SEC-MS).[7][13][14] | Hydrophobic interactions between the ADC and the stationary phase can affect peak shape and retention time.[12][14] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, Free Drug Quantification, DAR Distribution | High resolution for separating different drug-loaded species and related impurities.[3][4] Can be coupled with mass spectrometry (RP-LC-MS).[14][15] | Can be denaturing for the antibody, and large proteins may bind irreversibly to the stationary phase.[7] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | A non-denaturing technique well-suited for separating ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for detailed DAR profiling.[6][15] | The high salt concentrations required can be challenging for some LC systems.[6] |
| Mass Spectrometry (MS) | Identity, Molecular Weight, DAR Distribution, Site of Conjugation | Provides precise mass measurements for identification and characterization of different drug-loaded species.[1][13][14] Native MS can analyze intact, non-covalent ADC complexes.[1][9][13] | Complex data interpretation due to heterogeneity from glycosylation and drug loading.[7] Ionization efficiency can vary between different species, potentially affecting quantitative accuracy.[14] |
Comparison with Alternative Linker-Payload Systems
The choice of linker and payload is critical to the efficacy and safety profile of an ADC. This compound, with its non-cleavable linker, presents distinct analytical considerations compared to other systems.
| Linker-Payload System | Linker Type | Key Analytical Considerations | Advantages of Linker Type | Disadvantages of Linker Type |
| Lys-SMCC-DM1 | Non-cleavable | Requires proteolytic digestion to release the linker-payload for LC-MS analysis of the active catabolite.[16] HIC is effective for DAR determination.[6] | Increased plasma stability.[17] | Limited "bystander" killing effect as the payload is released only after lysosomal degradation of the antibody.[17] |
| vc-MMAE | Cleavable (Valine-Citrulline) | The linker is susceptible to enzymatic cleavage, allowing for direct analysis of the released payload.[16] RP-HPLC is commonly used for analysis.[3] | Enables bystander killing of neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload. | Potentially lower plasma stability compared to non-cleavable linkers, which could lead to off-target toxicity. |
| SPDB-DM4 | Cleavable (Disulfide) | The disulfide bond can be cleaved under reducing conditions, which needs to be controlled during analysis. HIC and RP-HPLC are used for characterization.[4] | Can offer a balance between stability in circulation and efficient payload release in the tumor microenvironment. | Susceptible to reduction by endogenous thiols, potentially leading to premature drug release.[17] |
| PEGylated Linkers | Varies (Can be incorporated into cleavable or non-cleavable systems) | The addition of PEG can alter the chromatographic behavior, potentially reducing hydrophobic interactions and improving peak shape in SEC and RP-HPLC. | Can improve solubility and pharmacokinetic properties of the ADC. | May introduce additional heterogeneity to the ADC molecule. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are synthesized protocols representing common practices in the field.
Protocol 1: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
System: HPLC or UPLC system with a UV detector.
-
Column: Zenix-C SEC-300 (3 µm, 7.8 x 300 mm) or equivalent.[11]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
System: HPLC or UPLC system with a UV detector.
-
Column: MAbPac HIC-Butyl (4.6 × 100 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[6]
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify and integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all DAR species)
Protocol 3: Identity and DAR Confirmation by LC-MS
-
System: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7][18]
-
Deglycosylation (Optional but Recommended): Incubate the ADC with PNGase F to remove N-glycans, which simplifies the mass spectrum.
-
Chromatography (SEC-MS):
-
Column: Acquity UPLC BEH200 SEC (1.7 µm, 4.6 x 150 mm) or equivalent.
-
Mobile Phase: 50 mM Ammonium Acetate, pH 6.8.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry (Native MS conditions):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 100°C.
-
Desolvation Temperature: 450°C.[19]
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species. Identify the mass corresponding to the unconjugated antibody and the masses of the different drug-loaded species. The mass difference should correspond to the mass of the linker-payload. Calculate the average DAR from the relative abundance of each species.
Visualizations
Chemical Structure of Lys-SMCC-DM1
Caption: Chemical structure of Lys-SMCC-DM1.
Experimental Workflow for ADC Analysis
Caption: General experimental workflow for ADC characterization.
HER2 Signaling and DM1 Mechanism of Action
Caption: Mechanism of action of T-DM1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. technosaurus.co.jp [technosaurus.co.jp]
- 12. agilent.com [agilent.com]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
Benchmarking (Rac)-Lys-SMCC-DM1: A Comparative Guide to Cytotoxic Agent Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic agent (Rac)-Lys-SMCC-DM1 against other established cytotoxic standards used in the development of antibody-drug conjugates (ADCs). The following sections present a detailed analysis of its mechanism of action, comparative cytotoxicity data, and the experimental protocols utilized to generate this data.
Mechanism of Action of this compound
This compound is the racemic form of Lys-SMCC-DM1, which is the active metabolite of the antibody-drug conjugate, ado-trastuzumab emtansine (T-DM1). The core cytotoxic component is DM1, a maytansinoid derivative. The SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker, which means it remains intact in the bloodstream, enhancing the stability of the ADC.[1][2]
The mechanism of action begins with the binding of the ADC to its target receptor on the cancer cell surface, such as HER2 in the case of T-DM1.[3][4] This is followed by internalization of the ADC-receptor complex via endocytosis.[3][4] The complex is then trafficked to the lysosome, where the antibody component is degraded by proteases.[3] This degradation releases the lysine-adducted cytotoxic payload, Lys-SMCC-DM1, into the cytoplasm.[3]
Once in the cytoplasm, DM1 exerts its cytotoxic effect by inhibiting the polymerization of tubulin, a critical component of microtubules.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]
dot
Caption: Mechanism of action of this compound.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Lys-SMCC-DM1 and other standard cytotoxic agents in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that a direct comparison of IC50 values is most accurate when the experiments are conducted under identical conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Cytotoxic Agent | Cell Line | Cancer Type | IC50 (nM) |
| Lys-SMCC-DM1 | KPL-4 | Breast Cancer | 24.8[1][5][7] |
| Lys-SMCC-DM1 | MDA-MB-468 | Breast Cancer | 40.5[1][5][7] |
| MMAE | MDA-MB-468 | Breast Cancer | 3.20[6] |
| LR004-VC-MMAE (ADC) | MDA-MB-468 | Breast Cancer | 0.13[6] |
| T-DM1 (ADC) | NCI-N87 | Gastric Cancer | 0.082[8] |
| T-DM1 (ADC) | HCC1954 | Breast Cancer | 0.033[8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
Materials:
-
Target cancer cell lines (e.g., KPL-4, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound and other cytotoxic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytotoxic agents in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.[9]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Excellent effects and possible mechanisms of action of a new antibody–drug conjugate against EGFR-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-Lys-SMCC-DM1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent cytotoxic compounds like (Rac)-Lys-SMCC-DM1 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a key linker-payload component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
This compound and its components are classified as cytotoxic, possessing carcinogenic, mutagenic, and reprotoxic properties.[1] The active component, DM1, is a potent maytansinoid that inhibits tubulin polymerization.[2][3][4] Due to its high potency, stringent disposal measures are necessary. The primary and most recommended method for the disposal of cytotoxic waste is high-temperature incineration.[1][5]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure through inhalation, skin contact, or ingestion.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves |
| Lab Coat | Disposable, fluid-resistant gown |
| Eye Protection | Chemical splash goggles or a full-face shield |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling powders |
Work should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize aerosolization.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, gowns, bench paper, pipette tips, and vials, must be segregated into a dedicated, clearly labeled cytotoxic waste container.[1][6] This container should be puncture-resistant, leak-proof, and feature the universal cytotoxic waste symbol.[7] Typically, these containers are color-coded, often purple or yellow.[1][5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste" along with the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
A recommended procedure involves wiping surfaces first with a solution of detergent and water, followed by a 70% alcohol solution. The cleaning materials (wipes, etc.) must be disposed of as solid cytotoxic waste.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a cytotoxic spill kit to absorb the material. The absorbent material and any contaminated items should be placed in the cytotoxic solid waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
All collected cytotoxic waste must be disposed of through a licensed hazardous waste contractor.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[1][5] This process ensures the complete destruction of the cytotoxic compounds.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-Lys-SMCC-DM1
Essential safety protocols and logistical plans are critical for the safe handling of the potent cytotoxic agent (Rac)-Lys-SMCC-DM1. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals, ensuring operational safety and proper disposal.
This compound is a linker-payload component utilized in the development of antibody-drug conjugates (ADCs). It contains the highly potent cytotoxic agent DM1, a microtubule polymerization inhibitor. Due to the inherent toxicity of the DM1 payload, stringent safety measures must be implemented to prevent occupational exposure. The primary routes of exposure include inhalation, skin and eye contact, and ingestion.
Essential Safety and Handling Information
Adherence to the following procedures is mandatory to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment |
| Receiving & Unpacking | Chemical-resistant gloves (double-gloving recommended), lab coat, safety glasses with side shields. |
| Storage & Transport | Chemical-resistant gloves, lab coat. |
| Weighing & Reconstitution | Chemical-resistant gloves (double-gloving), disposable gown, safety goggles or face shield, and a fit-tested respirator (N95 or higher) are recommended, especially when handling the powder form. All handling of the solid form should be performed in a certified chemical fume hood, biological safety cabinet, or glove box. |
| General Laboratory Use | Chemical-resistant gloves, lab coat, safety glasses with side shields. |
| Spill Cleanup | Chemical-resistant gloves (double-gloving), disposable gown, safety goggles or face shield, and a respirator. Use of a spill kit designed for cytotoxic agents is required. |
| Waste Disposal | Chemical-resistant gloves (double-gloving), lab coat, safety glasses. |
Operational and Disposal Plans
Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier and your institution's Environmental Health and Safety (EHS) department immediately. If intact, transfer the container to the designated storage area.
Storage: this compound should be stored under nitrogen at -20°C for up to one month or at -80°C for up to six months for long-term stability.[1] It should be stored in a clearly labeled, sealed container in a designated area for potent compounds.
Preparation of Solutions: All manipulations involving the solid compound or concentrated stock solutions should be conducted in a certified containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure. Use a dedicated set of calibrated pipettes and other equipment. For solubilization, dimethyl sulfoxide (DMSO) is a common solvent.[2]
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill using a cytotoxic spill kit. Absorb liquids with appropriate material and decontaminate the area with a suitable cleaning agent, followed by a thorough rinse. All materials used for cleanup must be disposed of as cytotoxic waste.
Waste Disposal: All waste contaminated with this compound, including empty vials, pipette tips, gloves, and gowns, must be disposed of as cytotoxic waste in accordance with institutional and local regulations. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Short-term) | -20°C (up to 1 month) | MedchemExpress[1] |
| Storage Temperature (Long-term) | -80°C (up to 6 months) | MedchemExpress[1] |
| Solubility in DMSO | ≥ 2.5 mg/mL | MedchemExpress[1] |
Experimental Protocols
Detailed experimental protocols will be specific to the research being conducted. However, a general protocol for the reconstitution of this compound is as follows:
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood or biological safety cabinet.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C as recommended. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
